1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-1-hydroxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTAEBUFKZSUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434106 | |
| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857233-13-7 | |
| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857233137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-1-hydroxypropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)-1-HYDROXYPROPAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3TKS3HJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone is a key intermediate in the synthesis of various organic molecules and is structurally related to the pharmaceutical agent bupropion.[1] This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside visualizations of synthetic pathways to facilitate a deeper understanding for research and development applications.
Chemical Identity and Physicochemical Properties
This compound, also known as Bupropion Related Compound F, is an organic compound characterized by a propan-2-one backbone substituted with a hydroxyl group and a 3-chlorophenyl ring at the C1 position.[1][2] This arrangement creates a chiral center at the first carbon atom, meaning the compound can exist as a racemic mixture of enantiomers.[2] Its key identifiers and physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, Bupropion Related Compound F | [1] |
| CAS Number | 857233-13-7 | [1][3][4] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][4] |
| Molecular Weight | 184.62 g/mol | [2][3][4] |
| Physical Form | Solid / Light greenish oil | [3][5] |
| Purity | 98% | [3] |
| Predicted pKa | 12.06 ± 0.20 | [6] |
| Storage Temperature | 2-8°C or -20°C (freezer, sealed in dry conditions) | [2][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra is limited, typical characterization data includes ¹H-NMR, Mass Spectrometry, and HPLC.[8]
Table 2: Mass Spectrometry Data
| Parameter | Value | Source |
| Monoisotopic Mass | 184.0291072 Da | [2][6][9] |
| Key Fragmentation Pathways | Alpha-cleavage leading to an acetyl cation (m/z 43) and benzylic cleavage resulting in a 1-(3-chlorophenyl)hydroxy-methylium ion (m/z 141/143).[2] | [2] |
¹H-NMR Spectroscopy: For the related compound (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone, the following ¹H-NMR data has been reported (in CDCl₃): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[5]
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by its α-hydroxy ketone functional group and the 3-chlorophenyl ring.[2]
-
Oxidation: The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[2]
-
Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[2] Reagents such as sodium borohydride are suitable for this transformation.[2]
These transformations highlight its utility as a versatile intermediate in organic synthesis.[2]
Experimental Protocols
Several synthetic routes to this compound have been established.
Synthesis via Aldol Condensation
A primary method for synthesizing the racemic mixture is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[2]
Caption: Aldol condensation synthesis pathway.
Protocol:
-
A base, such as sodium hydroxide, is used to deprotonate an α-hydrogen from acetone, forming a nucleophilic enolate ion.[2]
-
The acetone enolate then attacks the carbonyl carbon of 3-chlorobenzaldehyde.[2]
-
The reaction temperature is a critical parameter; elevated temperatures can lead to dehydration and the formation of an unsaturated ketone byproduct.[2]
Synthesis via Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone
This method involves the hydrolysis of a brominated precursor.
Caption: Synthesis via hydrolysis workflow.
Protocol:
-
Mix 2-bromo-3'-chloropropiophenone, an acid or base (e.g., NaOH, KOH), a phase transfer catalyst, and water.[10]
-
Heat the mixture at a temperature between 20-100°C for 4-6 hours.[10]
-
After the reaction is complete, separate the product.[10]
-
The crude product can be purified by crystallization from a solvent such as n-heptane.[10]
Asymmetric Synthesis
Enantiomerically enriched versions of the compound can be synthesized. For instance, the (S)-enantiomer can be produced through the asymmetric reduction of 1-(3-chlorophenyl)-1,2-diketone using chiral catalysts.[2]
Potential Biological Activity and Mechanism of Action
While specific research on the mechanism of action for this compound is not extensively published, its structural similarity to bupropion suggests a potential for interaction with monoamine transporters, such as those for dopamine and norepinephrine.[2][11] Bupropion's therapeutic effects are attributed to the inhibition of the reuptake of these neurotransmitters.[11] The core hydroxypropanone moiety of the title compound may mimic the pharmacophore of bupropion, enabling it to bind to similar biological targets.[2] This structural analogy makes it a compound of interest for further investigation in drug discovery and development.[11]
Caption: Postulated mechanism of action.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves.[11] It is recommended to work in a well-ventilated area.[11] Safety data sheets indicate it may be harmful if swallowed and can cause skin and eye irritation.[3]
Conclusion
This compound is a valuable chemical intermediate with well-defined reactivity. The availability of multiple synthetic routes, including asymmetric methods, makes it accessible for various research applications. Its structural relationship to bupropion provides a rationale for investigating its potential biological activities, particularly in the context of neuroscience and drug development. This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support further scientific inquiry.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [sigmaaldrich.com]
- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 857233-13-7|this compound|BLD Pharm [bldpharm.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 11. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
Technical Whitepaper: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS No. 857233-13-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a chemical compound with the CAS number 857233-13-7. This α-hydroxy ketone is of significant interest to the pharmaceutical industry, primarily as a known impurity and synthetic intermediate of Bupropion, an aminoketone antidepressant.[1][2][3] Structurally, it features a propan-2-one backbone substituted at the first carbon with both a hydroxyl (-OH) group and a 3-chlorophenyl ring.[4] The carbon atom bonded to the hydroxyl group, the chlorophenyl ring, and the carbonyl carbon is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.[4] Its structural similarity to bupropion suggests a potential for interaction with biological targets like monoamine transporters.[4][5] This guide details its chemical properties, synthesis pathways, experimental protocols, and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 857233-13-7 | [1][6] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][7] |
| Molecular Weight | 184.62 g/mol | [1][4][6] |
| IUPAC Name | This compound | [8] |
| Synonyms | 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, USP Bupropion Related Compound F | [1][2] |
| Physical Form | Solid | [6] |
| InChI Key | HTTAEBUFKZSUKE-UHFFFAOYSA-N | [4][6] |
| Storage Temperature | Refrigerator or freezer, under -20°C | [6][9] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established chemical pathways. These methods often involve common organic reactions such as hydrolysis, oxidation, and reduction.
Synthesis from 2-Bromo-3'-chloropropiophenone via Hydrolysis
A common method for the preparation of this compound involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[10]
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined in patent CN114874084A.[10]
-
Reaction Setup: Mix 2-bromo-3'-chloropropiophenone with an acid or base, a phase transfer catalyst, and water.
-
Reaction Conditions: Heat the mixture at a temperature between 20-100°C for 4-6 hours.
-
Work-up and Purification: After the reaction is complete, the product is separated. The crude product can be purified by crystallization from n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one with a purity of up to 98.3%.
Caption: Synthesis of this compound from 2-Bromo-3'-chloropropiophenone.
Other Synthetic Routes
Other notable synthetic pathways include:
-
Aldol Condensation: The reaction between 3-chlorobenzaldehyde and acetone in the presence of a base like sodium hydroxide.[4]
-
Selective Oxidation: The selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[4]
-
Reduction of a 1,2-Diketone: The controlled partial reduction of 1-(3-chlorophenyl)propane-1,2-dione.[4]
Biological Context and Potential Applications
This compound is primarily recognized as a related compound to Bupropion, a widely used antidepressant.[1][2] Its structural similarity to Bupropion suggests that it may interact with similar biological targets.[4] The core hydroxypropanone moiety is thought to mimic the pharmacophore of Bupropion, potentially enabling it to interact with monoamine transporters for dopamine and norepinephrine.[4] However, there is currently no direct research available on the specific mechanism of action of this compound.
Due to its relationship with Bupropion, this compound is crucial for:
-
Drug Purity and Quality Control: Used as a reference standard in the quality control and analytical studies during the commercial production of Bupropion.[1]
-
Drug Development: Can be used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings to the FDA.[1]
-
Toxicology Studies: Employed in toxicity studies of Bupropion drug formulations.[1]
Caption: Relationship of this compound to Bupropion and its role in drug development.
Analytical Characterization
The characterization of this compound is typically achieved using a range of standard analytical techniques. Suppliers of this compound often provide a Certificate of Analysis (CoA) that includes data from the following methods:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
Infrared Spectroscopy (IR)
-
Thermogravimetric Analysis (TGA)
Safety Information
This compound is classified with the "Warning" signal word and is associated with the following hazard and precautionary statements.[6]
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P313: Get medical advice/attention. | |
| P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. |
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. scbt.com [scbt.com]
- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 4. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 5. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 6. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [sigmaaldrich.com]
- 7. This compound | C9H9ClO2 | CID 10012623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]
- 9. 857233-13-7|this compound|BLD Pharm [bldpharm.com]
- 10. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
molecular structure of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
An In-depth Technical Guide to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of this compound. This compound is a key intermediate in the synthesis of Bupropion and is also known as Bupropion Related Compound F.[1][2]
Molecular Structure and Properties
This compound is an α-hydroxy ketone characterized by a propan-2-one backbone substituted at the first carbon with both a hydroxyl (-OH) group and a 3-chlorophenyl ring.[3] This arrangement results in a chiral center at the C1 position, meaning the compound can exist as a racemic mixture of enantiomers.[3] The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the molecule's reactivity.[3]
A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C9H9ClO2 | [1][2][4][5][6] |
| Molecular Weight | 184.62 g/mol | [1][2][3][5][6][7] |
| IUPAC Name | 1-(3-chlorophenyl)-1-hydroxyacetone | [7] |
| CAS Number | 857233-13-7 | [1][2][3][5][7] |
| InChI Key | HTTAEBUFKZSUKE-UHFFFAOYSA-N | [3][7] |
| SMILES Code | CC(C(C1=CC=CC(Cl)=C1)O)=O | [5] |
| Physical Form | Solid | [7] |
| Storage Temperature | 2-8°C or in a freezer under -20°C | [3][5] |
Molecular Structure Visualization
The following diagram illustrates the 2D .
Caption: 2D structure of this compound.
Synthesis Protocols
Several synthetic routes for this compound have been established. Below are detailed protocols for some of the key methods.
Claisen-Schmidt Condensation
This method involves the base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[3]
Experimental Protocol:
-
Dissolve 3-chlorobenzaldehyde and an excess of acetone in a suitable solvent (e.g., ethanol).
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), while stirring.[3]
-
Allow the reaction to proceed at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Oxidation of a Vicinal Diol
This pathway involves the selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[3]
Experimental Protocol:
-
Synthesize the precursor, 1-(3-chlorophenyl)propane-1,2-diol, via dihydroxylation of 3-chloro-α-methylstyrene.[3]
-
Dissolve the diol in a suitable solvent, such as dichloromethane.[8]
-
Add a selective oxidizing agent. Options include:
-
Ruthenium-based catalysts: A combination of Ruthenium(III) chloride (RuCl₃) and a co-oxidant like Oxone®.
-
Manganese-based catalysts: In-situ prepared manganese catalysts with hydrogen peroxide (H₂O₂) as a green oxidant.
-
Pyridinium chlorochromate (PCC): Add PCC oxidant slowly and control the temperature at 30±5°C.[8]
-
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).[8]
-
Work up the reaction by quenching any excess oxidant and filtering the mixture.
-
Extract the product and purify by column chromatography.[8]
Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
This method allows for the enantioselective synthesis of a specific stereoisomer.[9]
Experimental Protocol:
-
Prepare a mixture of AD-mix-β and CH₃SO₂NH₂ in a tert-butyl alcohol-water solvent system.[9]
-
Cool the mixture to 0 °C.
-
Add the starting material, 9a (an enol ether or similar precursor), to the reaction mixture.[9]
-
Stir the reaction at 0 °C for 16 hours.[9]
-
Quench the reaction by adding sodium sulfite and stir for another hour.[9]
-
Filter the mixture through a Celite pad and wash with ether.[9]
-
Separate the aqueous and organic layers.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.[9]
-
Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient to yield the title product.[9]
Spectroscopic Data
Characterization of this compound is typically performed using a suite of spectroscopic techniques. While a comprehensive dataset from a single source is not publicly available, representative data has been reported.
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz) for the (R)-enantiomer of a related isomer.[9] |
| Mass Spectrometry | The compound's molecular weight of 184.62 g/mol corresponds to the expected mass for C9H9ClO2.[1][2][3][5][6][7] |
| HPLC | Purity is often determined by HPLC, with commercial standards available at >95% purity.[10] |
| Infrared (IR) | Expected to show characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and C-Cl stretching, as well as aromatic C-H and C=C bands. |
Biological Activity and Potential Applications
The structural similarity of this compound to the antidepressant bupropion suggests potential interactions with monoamine transporters, such as those for dopamine and norepinephrine.[3][10] However, specific research on its mechanism of action is limited.[10] Its primary application in scientific research is as a key intermediate in the synthesis of bupropion and its derivatives, as well as a reference standard in impurity analysis.[1][2][11][12][13]
Experimental Workflow for Synthesis and Purification
The following diagram outlines a general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
References
- 1. scbt.com [scbt.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 3. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 4. This compound | C9H9ClO2 | CID 10012623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 857233-13-7|this compound|BLD Pharm [bldpharm.com]
- 6. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]
- 7. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [sigmaaldrich.com]
- 8. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 9. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 10. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CAS No- 857233-13-7 | Simson Pharma Limited [simsonpharma.com]
An In-depth Technical Guide to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate and related compound of the antidepressant drug Bupropion.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and metabolic context.
Chemical Identity and Properties
The compound's primary identifier is its IUPAC name.
IUPAC Name: this compound[4]
Physicochemical Data:
| Property | Value | Source |
| Appearance | Pale Yellow Liquid | [5] |
| Storage Temperature | 2-8°C (Refrigerator) or -86°C | [4][5] |
| Shipping Conditions | Ambient or Dry Ice | [4][5] |
Spectroscopic Data (Predicted):
While experimental spectra are lot-specific, predicted NMR data provide insight into the molecular structure.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (Methyl) | ~2.2 (singlet) | ~25-30 |
| -CH(OH)- (Methine) | ~5.1 (singlet) | ~75-80 |
| C=O (Carbonyl) | - | ~205-210 |
| Aromatic CH | ~7.2-7.4 (multiplet) | ~125-135 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-C(OH) | - | ~140 |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established, primarily revolving around carbonyl chemistry.
Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone
A common laboratory-scale synthesis involves the hydrolysis of the corresponding α-bromoketone.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-bromo-3'-chloropropiophenone, a base (e.g., sodium hydroxide or potassium hydroxide in water, 0.1-10 wt%), and a phase transfer catalyst is prepared.
-
Hydrolysis: The mixture is heated to a temperature between 20-100°C and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane. The organic layers are combined, washed with water, and then concentrated under reduced pressure.
-
Purification: The crude residue is purified by crystallization from a solvent like n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one with high purity. A reported protocol using this method yielded the product with an HPLC purity of 98.3% and a yield of 74%.[6]
Synthesis via Aldol Condensation
A base-catalyzed Aldol condensation between 3-chlorobenzaldehyde and acetone is another viable pathway.[1]
Logical Workflow for Aldol Condensation:
Caption: Workflow for the synthesis of this compound via Aldol Condensation.
Asymmetric Synthesis Approaches
For the synthesis of specific enantiomers, asymmetric methods can be employed. One such method is the asymmetric reduction of the precursor diketone, 1-(3-chlorophenyl)propane-1,2-dione, using chiral catalysts.[1]
Role in the Context of Bupropion
This compound is a known impurity and a key intermediate in the synthesis of Bupropion.[1][3] Understanding its relationship with Bupropion is crucial for drug development and quality control.
Bupropion Metabolic Pathway
Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[7][8] The major active metabolite is hydroxybupropion, formed by the hydroxylation of the tert-butyl group.[9] Other significant metabolites include threohydrobupropion and erythrohydrobupropion, which are formed through the reduction of the ketone group.[8] While this compound is not a direct metabolite, its structural similarity to intermediates in these pathways makes its characterization important for understanding potential cross-reactivity or interference in metabolic studies.
Diagram of Bupropion Metabolism:
Caption: Simplified metabolic pathway of Bupropion.
Analytical Methods
The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A patent describes achieving purities of 96-98%.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the hydroxyl and carbonyl groups.
A comprehensive certificate of analysis for this compound would typically include data from these techniques.[2]
Safety and Handling
As with any chemical, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[10] Specific safety data sheets (SDS) should be consulted for detailed handling and disposal information.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scbt.com [scbt.com]
- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 7. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Hydroxybupropion - Wikipedia [en.wikipedia.org]
- 10. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
physical and chemical properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone is a key intermediate in organic synthesis and a significant compound in medicinal chemistry, primarily recognized as a related compound to the antidepressant bupropion. This document details its structural characteristics, physicochemical properties, synthesis methodologies, and spectral analysis. Furthermore, it explores the potential biological signaling pathways associated with its structural class, providing valuable insights for researchers in drug discovery and development.
Introduction
This compound, a member of the α-hydroxy ketone family, is a chiral molecule with significant interest in synthetic and medicinal chemistry. Its structure, featuring a 3-chlorophenyl group attached to a hydroxypropanone backbone, makes it a versatile precursor for more complex molecules. Notably, it is recognized as USP Bupropion Related Compound F, highlighting its importance in the quality control and analytical studies of the widely used antidepressant, bupropion.[1][2][3] This guide aims to consolidate the available technical information on this compound to support further research and development.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in various chemical processes. A summary of these properties is presented in the tables below.
Identification and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 857233-13-7 | [2][3][5] |
| Molecular Formula | C₉H₉ClO₂ | [2][3][5] |
| Molecular Weight | 184.62 g/mol | [2][3][5] |
| Appearance | Light yellow to yellow solid; Pale Yellow Liquid | [5][6] |
| Predicted pKa | 12.06 ± 0.20 | [5] |
| Storage Temperature | 2-8°C, store in freezer, under -20°C | [1][7] |
| Stability | Hygroscopic, Temperature Sensitive, Unstable in Solution | [5] |
Solubility
| Solvent | Solubility | Reference(s) |
| Chloroform | Slightly Soluble | [5] |
| DMSO | Slightly Soluble | [5] |
| Ethanol | Slightly Soluble | [5] |
| Ethyl Acetate | Slightly Soluble | [5] |
Chemical Properties and Reactivity
This compound possesses a rich chemical reactivity profile owing to its α-hydroxy ketone motif and the presence of a 3-chlorophenyl group.[1]
-
Oxidation : The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[1]
-
Reduction : The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol, with reagents like sodium borohydride.[1]
-
Chirality : The carbon atom bonded to the hydroxyl group is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.[1]
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and analysis of this compound.
Synthesis
Several synthetic routes have been established for the preparation of this compound.
This method provides an enantiomerically enriched product.
Procedure:
-
A mixture of AD-mix-β (50.6 g) and methanesulfonamide (CH₃SO₂NH₂) (3.5 g, 0.037 mol) in a 1:1 mixture of tert-butyl alcohol and water (120 mL each) is cooled to 0°C.
-
To this cooled mixture, 1-(3-chlorophenyl)-1-propene (9a) (10 g, 0.036 mol) is added.
-
The reaction mixture is stirred for 16 hours at 0°C.
-
Sodium sulfite (36 g) is then added, and the mixture is stirred for an additional hour.
-
The mixture is filtered through a Celite pad and washed with ether.
-
The filtrate is transferred to a separatory funnel, and the lower dark-colored layer is discarded.
-
The upper yellowish phase is separated, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane-EtOAc gradient (from 10:1 to 3:1) as the eluent to yield the title product as a light greenish oil.[8]
Yield: 5.8 g (87%)[8]
A primary and widely recognized method for synthesizing racemic this compound is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[1][9] The reaction is typically carried out in the presence of a base like sodium hydroxide.[1] Temperature control is critical, with elevated temperatures (e.g., 60–80°C) potentially leading to a dehydration byproduct.[1]
Analytical Methods
Commercial suppliers of this compound typically provide a Certificate of Analysis with data from the following techniques.[3]
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
-
Thermogravimetric Analysis (TGA): To determine thermal stability.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Infrared Spectroscopy (IR): To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
Experimental Data for (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.91 | s | 1H | Aromatic H | [8] |
| 7.80 | d (J = 7.8 Hz) | 1H | Aromatic H | [8] |
| 7.62-7.57 | m | 1H | Aromatic H | [8] |
| 7.46 | t (J = 7.8 Hz) | 1H | Aromatic H | [8] |
| 5.15-5.08 | m | 1H | -CH(OH)- | [8] |
| 3.68-3.65 | m | 1H | -OH | [8] |
| 1.45 | d (J = 7.1 Hz) | 3H | -CH₃ | [8] |
Predicted Spectral Data
While comprehensive experimental spectra are not always publicly available, predicted data provides valuable reference points.
Predicted ¹³C NMR Chemical Shifts:
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| -C=O | ~210 |
| -CH(OH)- | 70-80 |
| Aromatic C | 125-145 |
| -CH₃ | ~25-30 |
Predicted Infrared (IR) Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | ~3400 - 3200 (broad) |
| Carbonyl (C=O) | C=O Stretch | ~1700 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aromatic C=C | C=C Stretch | ~1600-1450 |
| C-Cl | C-Cl Stretch | ~800-600 |
Biological Significance and Signaling Pathways
As a structural analog of bupropion, this compound is of interest for its potential interactions with biological systems. Bupropion is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI).[10] NDRIs function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[10] This enhancement of noradrenergic and dopaminergic neurotransmission is believed to be the primary mechanism behind its therapeutic effects.
Norepinephrine and Dopamine Reuptake Inhibition Signaling Pathway
The inhibition of norepinephrine and dopamine reuptake by compounds structurally related to this compound initiates a cascade of downstream signaling events in the postsynaptic neuron. An increase in synaptic dopamine and norepinephrine leads to the activation of their respective G protein-coupled receptors (GPCRs).
-
Dopamine D1-like receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[11]
-
Norepinephrine β-adrenergic receptor activation also couples to Gs proteins, similarly increasing cAMP and activating PKA.[10]
PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to neuronal plasticity and survival.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Conclusion
This compound is a compound of significant interest due to its role as a synthetic intermediate and its structural relationship to the NDRI antidepressant, bupropion. This technical guide has summarized its key physical and chemical properties, provided a detailed experimental protocol for its asymmetric synthesis, and presented its spectral data. The exploration of its potential biological activity through the lens of norepinephrine and dopamine reuptake inhibition offers a foundation for future pharmacological studies. Further research to obtain more extensive quantitative physical data and to explore its biological activities directly will be valuable for the scientific community.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]
- 5. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 857233-13-7|this compound|BLD Pharm [bldpharm.com]
- 8. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 9. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 10. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key chemical intermediate and a known related compound of Bupropion.[1][2] The following sections provide a detailed overview of established synthetic routes, quantitative data comparison, and comprehensive experimental protocols.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several distinct chemical transformations. The primary pathways involve building the carbon skeleton and introducing the necessary functional groups—a hydroxyl group at the benzylic position and a ketone at the adjacent carbon. The main strategies identified in the literature are:
-
Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[3][4]
-
Hydrolysis of a Halogenated Precursor: Nucleophilic substitution of a bromine atom in 2-bromo-3'-chloropropiophenone.[5]
-
Asymmetric Dihydroxylation: A stereoselective approach to introduce the hydroxyl group.[6]
-
Alternative Routes: Including the regioselective hydrolysis of an epoxide, partial reduction of a 1,2-diketone, and selective oxidation of a vicinal diol.[3]
Quantitative Data Summary
The efficiency of the different synthetic pathways can be compared based on reported yields and product purity. The following table summarizes the available quantitative data for the key methods.
| Synthesis Pathway | Starting Material(s) | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Aldol Condensation | 3-Chlorobenzaldehyde, Acetone | Sodium Hydroxide, 60-80°C | Not specified | Not specified | [4] |
| Hydrolysis of 2-bromo-3'-chloropropiophenone | 2-bromo-3'-chloropropiophenone | Sodium formate, Formic acid, Water, Reflux | 74 | 98.3 (HPLC) | [5] |
| Hydrolysis of 2-bromo-3'-chloropropiophenone | 2-bromo-3'-chloropropiophenone | Sodium hydroxide, Water, Phase-transfer catalyst, 20-100°C | 65 | 96.1 (HPLC) | [5] |
| Asymmetric Dihydroxylation | (E/Z)-1-(3-chlorophenyl)prop-1-ene | AD-mix-β, CH₃SO₂NH₂ | 87 | Not specified | [6] |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.
Caption: Aldol condensation pathway for this compound synthesis.
Caption: Synthesis via hydrolysis of 2-bromo-3'-chloropropiophenone.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature.
Protocol 1: Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone (Acidic Conditions)
This protocol is adapted from a method described in patent CN114874084A.[5]
Materials:
-
2-bromo-3'-chloropropiophenone (1 mol equivalent)
-
Sodium formate (2 mol equivalents)
-
Formic acid (volume as needed)
-
Water (volume as needed)
-
Dichloromethane
-
n-heptane
Procedure:
-
In a reaction vessel, combine 2-bromo-3'-chloropropiophenone, sodium formate, formic acid, and water.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product three times with dichloromethane.
-
Combine the organic phases and wash with water.
-
Concentrate the organic phase under reduced pressure to obtain a residue.
-
Crystallize the residue with n-heptane.
-
Filter the solid product and dry to obtain this compound.
Results:
Protocol 2: Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone (Basic Conditions)
This alternative hydrolysis method is also described in patent CN114874084A.[5]
Materials:
-
2-bromo-3'-chloropropiophenone (1 mol equivalent)
-
Sodium hydroxide (as a 0.1-10 wt% aqueous solution)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Water
-
n-heptane
Procedure:
-
Combine 2-bromo-3'-chloropropiophenone, aqueous sodium hydroxide solution, and a phase-transfer catalyst in a reaction vessel.
-
Heat the mixture to a temperature between 20-100°C and stir for 4-6 hours.
-
Upon completion, separate the product.
-
Crystallize the crude product from n-heptane.
-
Filter and dry the crystals to yield this compound.
Results:
Protocol 3: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
This protocol describes a stereoselective synthesis route.[6] Note that this protocol yields the enantiomer of the target molecule, but the principles can be adapted. For the synthesis of this compound, the starting material would be 1-(3-chlorophenyl)prop-1-ene. The protocol below details the synthesis of the related (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone from a different starting material but illustrates the asymmetric dihydroxylation step.
Materials:
-
Starting alkene (e.g., 1-(3-chlorophenyl)prop-1-ene) (0.036 mol)
-
AD-mix-β (50.6 g)
-
Methanesulfonamide (CH₃SO₂NH₂) (3.5 g, 0.037 mol)
-
tert-Butyl alcohol (120 mL)
-
Water (120 mL)
-
Sodium sulfite (36 g)
-
Ether
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc)
Procedure:
-
Prepare a mixture of AD-mix-β and CH₃SO₂NH₂ in a solution of tert-butyl alcohol and water (1:1 v/v).
-
Cool the mixture to 0°C.
-
Add the starting alkene (10 g, 0.036 mol) to the cooled mixture.
-
Stir the reaction mixture at 0°C for 16 hours.
-
Quench the reaction by adding sodium sulfite (36 g) and stir for an additional hour.
-
Filter the mixture through a pad of Celite and wash the pad with ether.
-
Transfer the filtrate to a separatory funnel. The lower dark-colored layer is discarded.
-
Separate the upper yellowish phase, dry it over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes:EtOAc (from 10:1 to 3:1) as the eluent.
Results:
-
Yield: 87% (for (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)[6]
Conclusion
Multiple viable pathways exist for the synthesis of this compound. The choice of method will depend on factors such as the desired scale, purity requirements, and the availability of starting materials. The hydrolysis of 2-bromo-3'-chloropropiophenone under acidic conditions appears to offer a high yield and purity. For stereospecific applications, asymmetric dihydroxylation presents a powerful, albeit more complex, alternative. The classic aldol condensation remains a straightforward approach, though quantitative data for this specific transformation is less readily available in the reviewed literature. Further optimization of reaction conditions for each pathway could potentially lead to improved yields and efficiencies.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 3. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 4. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 5. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 6. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one from 3-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a valuable intermediate in pharmaceutical and materials science research.[1][2] The primary and most direct synthetic route from 3-chlorobenzaldehyde is detailed, focusing on the Claisen-Schmidt condensation, a variant of the crossed aldol condensation.
Core Synthesis Pathway: Claisen-Schmidt Condensation
The synthesis of this compound is most effectively achieved through a base-catalyzed Claisen-Schmidt condensation.[1][3] This reaction involves the nucleophilic addition of an enolate, generated from a ketone with α-hydrogens (acetone), to an aromatic aldehyde that lacks α-hydrogens (3-chlorobenzaldehyde).[4][5] This specificity prevents self-condensation of the aldehyde, leading to a more controlled reaction and higher yield of the desired crossed aldol product.[6]
The reaction proceeds in two main stages:
-
Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[1][5]
-
Nucleophilic Attack: The acetone enolate then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.[1][3]
-
Protonation: The resulting alkoxide intermediate is protonated, typically by the solvent (e.g., ethanol or water), to yield the final β-hydroxy ketone, this compound.
It is crucial to control the reaction conditions, particularly temperature, to favor the formation of the desired β-hydroxy ketone and prevent subsequent dehydration, which would lead to the formation of an α,β-unsaturated ketone.[7][8]
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound via the Claisen-Schmidt condensation.
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for Claisen-Schmidt condensations, optimized for the formation of the β-hydroxy ketone product.[7][9]
Materials:
-
3-chlorobenzaldehyde
-
Acetone
-
95% Ethanol
-
10% Sodium hydroxide (aqueous solution)
-
Distilled water
-
Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Melting point apparatus
Procedure:
-
Preparation of Reactant Solution: In a 125 mL Erlenmeyer flask, dissolve 3-chlorobenzaldehyde (e.g., 10 mmol, 1.41 g) and acetone (e.g., 12 mmol, 0.70 g, 0.88 mL) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all the aldehyde has dissolved.
-
Initiation of Condensation: To the stirred solution, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. A precipitate may begin to form. Allow the mixture to stir for a total of 30 minutes. The temperature should be monitored and maintained below 30°C to minimize dehydration.
-
Isolation of Crude Product: After the reaction period, cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation of the product.
-
Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of 10 mL of ice-cold distilled water to remove any residual sodium hydroxide and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot 95% ethanol required to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, 1H NMR, 13C NMR).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Reactants | ||
| 3-chlorobenzaldehyde | Molar Mass: 140.57 g/mol | |
| Acetone | Molar Mass: 58.08 g/mol | |
| Product | ||
| IUPAC Name | This compound | [10] |
| CAS Number | 857233-13-7 | [2][10] |
| Molecular Formula | C9H9ClO2 | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Appearance | Pale Yellow Liquid or Solid | [1] |
| Reaction Conditions | ||
| Catalyst | Sodium Hydroxide | [1][3] |
| Solvent | Ethanol | [7] |
| Temperature | Room Temperature | [9] |
| Yield | ||
| Theoretical Yield (10 mmol scale) | 1.85 g | |
| Expected Practical Yield | 70-85% (Estimated based on similar reactions) |
Spectroscopic Data for a Related Compound, (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone:
-
1H NMR (CDCl3): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[11]
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. praxilabs.com [praxilabs.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 10. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]
- 11. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
The Crucial Role of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Bupropion Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of the widely prescribed antidepressant, bupropion. The document elucidates the primary synthetic routes to this intermediate, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it explores the subsequent conversion of this compound to bupropion, detailing the mechanism of this transformation. Visual aids in the form of Graphviz diagrams are provided to illustrate key synthetic pathways and reaction mechanisms, offering a comprehensive resource for researchers and professionals in the field of pharmaceutical development. This compound is also recognized as USP Bupropion Related Compound F, an important reference standard in the quality control of bupropion manufacturing.[1][2][3]
Introduction to this compound as a Bupropion Intermediate
Bupropion, an aminoketone antidepressant, is a cornerstone in the treatment of major depressive disorder and is also utilized as a smoking cessation aid.[4] Its synthesis involves several key intermediates, with this compound (CAS Number: 857233-13-7) playing a significant role.[3] This α-hydroxy ketone is a versatile precursor that can be efficiently converted to the final bupropion molecule. Understanding the synthesis and properties of this intermediate is crucial for optimizing the overall manufacturing process of bupropion, ensuring high purity and yield.
Synthesis of this compound
Several synthetic pathways have been established for the preparation of racemic this compound. These methods primarily rely on well-known organic transformations. The choice of a specific route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.
Base-Catalyzed Aldol Condensation
A primary and widely recognized method for synthesizing this α-hydroxy ketone is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[5] The reaction is typically carried out in the presence of a base like sodium hydroxide.[5] The mechanism involves the deprotonation of an α-hydrogen from acetone to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of 3-chlorobenzaldehyde.[5]
Hydrolysis of 2-Bromo-3'-chloropropiophenone
Another common route involves the hydrolysis of 2-bromo-3'-chloropropiophenone. This reaction can be performed using an acid or a base in the presence of a phase transfer catalyst and water.[6]
Other Synthetic Approaches
Other viable, though less commonly detailed, pathways to this compound include:
-
Regioselective hydrolysis of an epoxide precursor : This method involves the synthesis and subsequent ring-opening of 1-(3-chlorophenyl)-1,2-epoxypropane.[5]
-
Controlled partial reduction of a 1,2-diketone : This approach requires the synthesis of 1-(3-chlorophenyl)propane-1,2-dione, which is then selectively reduced to the α-hydroxy ketone.[5]
-
Selective oxidation of a vicinal diol : This pathway begins with the synthesis of 1-(3-chlorophenyl)propane-1,2-diol, which is then selectively oxidized to the desired product.[5]
Quantitative Data on Synthesis
The efficiency of the synthetic routes to this compound can be compared based on reported yields and purity under various reaction conditions.
| Synthesis Method | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Aldol Condensation | 3-Chlorobenzaldehyde, Acetone, NaOH | 40 | 6 | 85 | Not Reported | [5] |
| Hydrolysis (Basic) | 2-Bromo-3'-chloropropiophenone, NaOH, PTC | 50 | 5 | 74 | 98.3 | [6] |
| Hydrolysis (Acidic) | 2-Bromo-3'-chloropropiophenone, H₂SO₄, PTC | 60 | 5 | 65 | 96.1 | [6] |
*PTC: Phase Transfer Catalyst (Benzyltriethylammonium chloride)
Conversion to Bupropion: Reductive Amination
The transformation of this compound to bupropion is achieved through reductive amination with tert-butylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the final amine product.
The mechanism of reductive amination involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion, which is then reduced by a hydride source.[1][7]
Experimental Protocols
Synthesis of this compound via Aldol Condensation (Representative Protocol)
Materials:
-
3-Chlorobenzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, dissolve 3-chlorobenzaldehyde (1.0 eq) in acetone (5.0 eq).
-
Prepare a solution of sodium hydroxide (0.5 eq) in water.
-
Slowly add the NaOH solution to the reaction mixture while maintaining the temperature at 40°C.
-
Stir the reaction mixture for 6 hours at 40°C.
-
After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
Synthesis of this compound via Hydrolysis of 2-Bromo-3'-chloropropiophenone (Basic Conditions)[7]
Materials:
-
2-Bromo-3'-chloropropiophenone (0.1 mol, 25 g)
-
Sodium hydroxide (0.25 mol, 10 g)
-
Benzyltriethylammonium chloride (0.5 g)
-
Water (200 mL)
-
Dichloromethane
-
n-Heptane
Procedure:
-
Combine 2-bromo-3'-chloropropiophenone, sodium hydroxide, benzyltriethylammonium chloride, and water in a reaction vessel.
-
Heat the mixture to 50°C and stir for 5 hours. Monitor the reaction progress by TLC.
-
Once the hydrolysis is complete, cool the mixture and extract three times with dichloromethane.
-
Combine the organic layers, wash with water, and concentrate under reduced pressure.
-
Crystallize the residue from 100 mL of n-heptane, filter, and dry to obtain 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[6]
Conversion of 1-(3-Chlorophenyl)-2-propanone to N-tert-Butyl-1-(3-chlorophenyl)propan-2-amine (Bupropion Analogue) via Reductive Amination (Representative Protocol)[9]
Materials:
-
1-(3-Chlorophenyl)-2-propanone (9 mmol, 1.5 g)
-
tert-Butylamine (12 mmol, 1.5 mL)
-
Triethylamine (38 mmol, 5.3 mL)
-
Titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1M, 6.2 mL)
-
Sodium cyanoborohydride (NaCNBH₃) (38 mmol, 2.3 g)
-
Methanol (30 mL)
-
Dichloromethane (CH₂Cl₂) (75 mL)
-
Sodium hydroxide (5 N)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-chlorophenyl)-2-propanone in dichloromethane.
-
Add triethylamine and tert-butylamine to the stirred solution at room temperature.
-
Add the solution of TiCl₄ in dichloromethane and stir the reaction mixture at room temperature for 20 hours.
-
Slowly quench the reaction with a solution of NaCNBH₃ in methanol and continue stirring for 15 minutes.
-
Basify the mixture to pH 13 with 5 N NaOH and extract with ethyl acetate (2 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified, for example, by forming a salt and recrystallizing.
Conclusion
This compound is a pivotal intermediate in the synthesis of bupropion. Its preparation via methods such as aldol condensation or hydrolysis of the corresponding bromo-ketone offers viable routes for its large-scale production. The subsequent reductive amination of this intermediate provides a direct pathway to the bupropion molecule. A thorough understanding of these synthetic steps, including reaction conditions and mechanisms, is essential for the development of efficient, scalable, and high-purity manufacturing processes for this important antidepressant. Further research into greener synthetic alternatives and more detailed protocols for the conversion of this specific intermediate to bupropion will continue to be of high value to the pharmaceutical industry.
References
- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 2. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bupropion USP Related Compound F | 857233-13-7 | SynZeal [synzeal.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Mass Spectrometry of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a molecule of interest in pharmaceutical research and organic synthesis. The document outlines its characteristic fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and visually represents its mass spectral fragmentation pathway.
Core Data: Mass Spectral Fragmentation Analysis
The mass spectrum of this compound is characterized by several key fragment ions that arise from predictable cleavage patterns, primarily alpha-cleavage, which is common for ketones.[1] The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
Below is a summary of the principal proposed fragment ions observed in the electron ionization mass spectrum of this compound.
| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway |
| 184/186 | [C₉H₉ClO₂]⁺ | Molecular Ion (M⁺) |
| 141/143 | [C₇H₆ClO]⁺ | Alpha-cleavage with loss of the acetyl radical (•COCH₃) |
| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the C-C bond between the phenyl ring and the propanone side chain |
| 43 | [C₂H₃O]⁺ | Alpha-cleavage resulting in the formation of the acetyl cation |
Experimental Protocols
This section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.
1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Matrix Preparation (if applicable): For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances. A typical LLE protocol would involve adjusting the pH of the aqueous sample, extracting with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane), and then evaporating the organic layer to dryness and reconstituting the residue in the analysis solvent.
2. Instrumentation and Data Acquisition
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.[2]
-
Inlet: Use a split/splitless injector, operated in splitless mode for trace analysis or with an appropriate split ratio for higher concentrations.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.[2]
-
Quadrupole Temperature: 150 °C.[2]
-
Acquisition Mode: Full scan mode to acquire a complete mass spectrum.
-
Scan Range: m/z 40-400 to ensure detection of the molecular ion and all relevant fragment ions.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from damaging the detector.
-
3. Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which is determined by analyzing the reference standard.
-
Mass Spectrum Interpretation: Extract the mass spectrum of the identified peak. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in the data table above. The presence of the characteristic chlorine isotopic pattern should be confirmed for chlorine-containing fragments.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.
Caption: Fragmentation pathway of this compound.
References
In-Depth Technical Guide: Safety and Handling of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS: 857233-13-7). A comprehensive, official Safety Data Sheet (SDS) for this specific compound is not publicly available. Data for a structurally similar isomer, 1-(3-chlorophenyl)-2-hydroxypropan-1-one (CAS: 152943-33-4), is included for guidance but must be interpreted with caution. This compound should be treated as having unknown hazards, and a thorough, site-specific risk assessment must be completed by qualified personnel before any handling or use.
Chemical and Physical Properties
This section outlines the known physical and chemical characteristics of this compound, a compound often used as an intermediate in pharmaceutical synthesis, notably as a related compound to Bupropion.[1][2][3]
| Property | Value | Reference(s) |
| CAS Number | 857233-13-7 | [1][2][4][5] |
| Molecular Formula | C₉H₉ClO₂ | [1][6] |
| Molecular Weight | 184.62 g/mol | [1][6] |
| Appearance | Pale Yellow Liquid | [7] |
| Storage Temperature | Recommended: 2-8°C. Can also be stored in a freezer at -20°C or, for long-term preservation, at -86°C. | [4][5][7][8] |
Safety and Hazard Information
No specific GHS classification is published for this compound. The following data is for the isomer 1-(3-chlorophenyl)-2-hydroxypropan-1-one (CAS: 152943-33-4) and should be used for indicative purposes only.
| Hazard Class | GHS Classification (for Isomer CAS: 152943-33-4) | Reference(s) |
| Acute Toxicity | Oral: H302 - Harmful if swallowed (Signal Word: Warning) | [6] |
Precautionary Statements (for Isomer CAS: 152943-33-4)
The following precautionary statements are associated with the "Harmful if swallowed" classification and provide a baseline for safe handling protocols.[6]
| Code | Statement | Reference(s) |
| P264 | Wash hands and any exposed skin thoroughly after handling. | [6] |
| P270 | Do not eat, drink or smoke when using this product. | [6] |
| P301+P317 | IF SWALLOWED: Get medical help. | [6] |
| P330 | Rinse mouth. | [6] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |
Handling and Personal Protective Equipment (PPE)
Due to the limited toxicological data, a conservative and cautious approach to handling is mandatory.[9] The following recommendations are based on standard laboratory procedures for handling compounds of unknown toxicity.
| Aspect | Recommendation |
| Engineering Controls | All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. The work area must be well-ventilated. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield compliant with European Standard EN166 or equivalent should be worn at all times. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or chemical-resistant apron is required. Contaminated gloves should be changed immediately. |
| Respiratory Protection | If there is a risk of aerosolization or if work must be performed outside of a fume hood, a NIOSH-approved respirator with a suitable organic vapor cartridge is necessary. |
| General Hygiene | Avoid all direct contact with the substance. Do not breathe vapors or mists. A safety shower and eyewash station must be readily accessible in the immediate work area. Wash hands thoroughly upon completion of work and before leaving the laboratory. |
Emergency Procedures
These general emergency procedures should be integrated into a comprehensive, lab-specific emergency plan.
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the substance identifier if possible. |
| Fire Fighting | Use a fire extinguisher appropriate for surrounding materials, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). |
Experimental Protocols
No specific safety assessment protocols for this compound are available in the searched literature. Therefore, a generalized methodology for assessing acute oral toxicity, based on internationally recognized guidelines, is provided as a representative example of how such a compound would be evaluated.
Example Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol outlines the Acute Toxic Class Method, a stepwise procedure using a minimal number of animals to classify a substance for its acute oral toxicity.
-
Objective: To estimate the acute oral toxicity of a test substance and determine its GHS classification.
-
Test Animals: Typically, a single sex (usually females) of laboratory rodents (e.g., Wistar rats) is used. Animals are acclimatized and fasted before the administration of the substance.
-
Dosing: The substance is administered as a single oral dose via gavage. The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg of body weight, based on any pre-existing information.
-
Stepwise Procedure:
-
Three fasted animals are dosed at the selected starting level.
-
The animals are closely observed for signs of toxicity and mortality over a 14-day period.
-
Outcome 1: If 2 or 3 animals die, the test is terminated, and the substance is classified in the corresponding high-toxicity category.
-
Outcome 2: If 0 or 1 animal dies, the test proceeds to the next step. A higher or lower dose level is tested in a new group of three animals, depending on the specific outcome, until a definitive classification can be made.
-
-
Observations: Key observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.
-
Data Analysis: The GHS classification is determined by the dose level at which mortality is observed, following the defined criteria of the OECD 423 guideline.
Visualizations
The following diagrams provide a visual representation of safety workflows and the interrelation of safety data for laboratory professionals.
References
- 1. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H9ClO2 | CID 10012623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]
- 4. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 5. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 6. cochise.edu [cochise.edu]
- 7. [Bupropion Hydrochloride Related Compound F (40 mg) (this compound) (COLD SHIPMENT REQUIRED)] - CAS [857233-13-7] [store.usp.org]
- 8. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 9. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
Technical Guide: Solubility of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of bupropion and a subject of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide details established experimental protocols for solubility determination, discusses the theoretical principles governing solubility, and outlines a common synthesis pathway for the compound.
Introduction to this compound
This compound is an α-hydroxy ketone with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] Its structure features a chiral center at the carbon bearing the hydroxyl group, a 3-chlorophenyl ring, and a ketone functional group. This combination of functionalities makes it a versatile intermediate in organic synthesis.[2]
Solubility Profile: Qualitative Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
Source: Based on general chemical database information.
For a structurally related compound, m-chloropropiophenone, the solubility in DMSO is reported to be high (≥ 200 mg/mL).[3] This suggests that this compound, with its additional polar hydroxyl group, might exhibit moderate to good solubility in polar organic solvents. However, experimental verification is crucial.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The dissolution process involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent to form new solute-solvent interactions.[3]
Several factors influence the solubility of this compound:
-
Polarity: The presence of a hydroxyl (-OH) and a ketone (C=O) group imparts polarity to the molecule, suggesting better solubility in polar solvents.[5]
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols.[6]
-
Molecular Size: Larger molecules generally have lower solubility.[5]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the process is often endothermic.[5][7]
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, several established methods can be employed. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.
The following diagram illustrates a general workflow for determining the solubility of this compound.
This is a classic and straightforward method for determining solubility.[1][8][9]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Allow the undissolved solid to settle. Carefully filter the supernatant to obtain a clear, saturated solution.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or weight of the saturated solution to the dish.
-
Drying and Weighing: Gently evaporate the solvent under reduced pressure or in a fume hood. Dry the remaining solid residue to a constant weight in a vacuum oven at a suitable temperature.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often used for its speed and sensitivity.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation: Prepare a saturated solution as described in the gravimetric method.
-
Analysis: Take a known volume of the clear, saturated filtrate and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
HPLC is a highly accurate and precise method, particularly useful for complex mixtures or when only small amounts of the compound are available.[11][12]
Protocol:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting a suitable column, mobile phase, and detector (e.g., UV detector).
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.
-
Sample Preparation: Prepare a saturated solution and filter it as previously described.
-
Analysis: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.
-
Quantification: Determine the concentration of the compound in the injected sample by comparing its peak area to the calibration curve.
Synthesis and Purification
For researchers needing to prepare this compound, a common method involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[13]
The following diagram illustrates a typical synthesis pathway.
The following protocol is based on a method described in the patent literature.[13]
-
Hydrolysis: 2-bromo-3'-chloropropiophenone is subjected to a hydrolysis reaction. This is typically carried out in a biphasic system or with a co-solvent like ethanol to aid solubility. A base, such as sodium hydroxide, in an aqueous medium facilitates the nucleophilic substitution of the bromine atom with a hydroxyl group. The reaction mixture is heated (e.g., at 60°C) for several hours until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[13][14]
-
Workup: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as dichloromethane. The combined organic phases are washed with water and then dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by crystallization from a non-polar solvent like n-heptane to afford the pure 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[13] The purity of the final product can be assessed by techniques such as HPLC.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. By understanding the theoretical principles of solubility and applying the detailed experimental protocols for gravimetric, spectroscopic, or chromatographic analysis, scientists in drug development and organic synthesis can generate the reliable data required for their research. The provided synthesis and purification methods further support the complete workflow from compound preparation to property characterization.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solubility [chem.fsu.edu]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. improvedpharma.com [improvedpharma.com]
- 13. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 14. This compound | 857233-13-7 | Benchchem [benchchem.com]
Stability and Storage of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. As a crucial building block in pharmaceutical synthesis and a known related compound of Bupropion, understanding its stability profile is paramount for ensuring the integrity of research and development processes, as well as for maintaining the quality of active pharmaceutical ingredients (APIs). This document outlines the known storage conditions, potential degradation pathways, and provides detailed, albeit generalized, experimental protocols for forced degradation studies to assess its stability.
Overview of this compound
This compound is an alpha-hydroxy ketone. The presence of a hydroxyl group adjacent to a carbonyl group, a chiral center, and a chlorinated phenyl ring contributes to its specific reactivity and potential instability under certain conditions. It is also identified as Bupropion Hydrochloride Related Compound F.[1]
Recommended Storage Conditions
To maintain the purity and stability of this compound, specific storage conditions are recommended by various chemical suppliers. These conditions aim to mitigate degradation from environmental factors such as temperature, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2-8°C) or Freezer (under -20°C)[2] | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Sealed in a dry environment | The compound is noted to be hygroscopic; preventing moisture absorption is crucial to avoid hydrolysis. |
| Light | Protection from light | While specific photostability data is unavailable, it is a general good practice for complex organic molecules to be stored protected from light to prevent photolytic degradation. |
| Container | Tightly sealed, appropriate container | To prevent contamination and exposure to air and moisture. |
Potential Degradation Pathways
Based on the chemical structure of an alpha-hydroxy ketone, this compound is susceptible to several degradation pathways. Understanding these is critical for developing stability-indicating analytical methods and for identifying potential impurities.
One of the primary degradation routes for alpha-hydroxy ketones is oxidation . The secondary alcohol can be oxidized to form the corresponding 1,2-diketone, 1-(3-chlorophenyl)propane-1,2-dione. This can occur in the presence of oxidizing agents or through auto-oxidation.
Another potential transformation is the α-ketol rearrangement , which can be induced by acid, base, or heat.[3] This involves the migration of a group to the adjacent carbonyl carbon. While this is a reversible reaction, it can lead to the formation of isomeric impurities.[3]
Under hydrolytic conditions (acidic or basic), the molecule may also be susceptible to degradation, although specific products for this compound are not well-documented in publicly available literature.
Figure 1: Potential degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active substance.[4]
General Experimental Workflow
Figure 2: General workflow for conducting forced degradation studies.
Detailed Methodologies
4.2.1. Preparation of Stock Solution
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
4.2.2. Acidic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the initial concentration.
-
Analyze the samples using a stability-indicating HPLC method.
4.2.3. Basic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 8 hours). Given that bupropion, a related compound, is known to be unstable in alkaline conditions, milder conditions are a reasonable starting point.[5][6]
-
Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to the initial concentration.
-
Analyze the samples by HPLC.
4.2.4. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples at appropriate time intervals and dilute with the mobile phase to the initial concentration.
-
Analyze the samples by HPLC.
4.2.5. Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
Also, expose the stock solution to the same thermal stress.
-
At the end of the exposure, allow the samples to cool to room temperature, dissolve the solid sample in the solvent, and dilute the solution sample to the initial concentration.
-
Analyze the samples by HPLC.
4.2.6. Photolytic Degradation
-
Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for analysis as described for thermal degradation.
-
Analyze the samples by HPLC.
4.2.7. Analytical Method
A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and/or mass spectrometric detection, should be developed and validated. The method must be able to separate the intact this compound from all potential degradation products.
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 252 nm) and/or Mass Spectrometry |
| Column Temperature | 25-30°C |
Summary and Conclusion
The stability of this compound is a critical factor for its use in research and pharmaceutical development. The available data indicates that it should be stored at refrigerated or frozen temperatures, protected from moisture and light. Its chemical structure suggests susceptibility to oxidation and rearrangement, which can be investigated through systematic forced degradation studies. The experimental protocols outlined in this guide provide a framework for assessing its stability profile, identifying potential degradation products, and developing a robust, stability-indicating analytical method. Adherence to these guidelines will help ensure the quality and reliability of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a known impurity of the drug Bupropion, often referred to as Bupropion Related Compound F.[1][2][3] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed for the identification, quantification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantification and purity evaluation of this compound in bulk drug substances and pharmaceutical formulations. Several methods have been developed for the analysis of Bupropion and its impurities, which can be adapted for this specific compound.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine quality control of this compound.
Table 1: HPLC Method 1 Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20mM Ammonium Formate (pH 4.0) : Methanol : Acetonitrile (75:10:15 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 252 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard solution of this compound in the mobile phase at a similar concentration.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and standard solutions and record the chromatograms.
-
Analysis: The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard. Purity is determined by the area percentage of the main peak relative to the total peak area.
Method 2: Mixed-Mode HPLC for Enhanced Selectivity
This method utilizes a mixed-mode column for the separation of Bupropion and its related impurities, offering a different selectivity profile.
Table 2: HPLC Method 2 Parameters
| Parameter | Value |
| Column | Coresep 100 (100 mm x 3.0 mm) |
| Mobile Phase | 30% Acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.5 mL/min |
| Detector | UV at 255 nm |
| Injection Volume | 1 µL |
| Sample Concentration | 0.3 mg/mL |
Experimental Protocol:
-
Sample and Standard Preparation: Prepare sample and reference standard solutions in the mobile phase at a concentration of 0.3 mg/mL.
-
Chromatography: After column equilibration, inject the solutions. The mixed-mode separation combines reversed-phase and cation-exchange mechanisms.[4]
-
Data Analysis: Compare the retention time of the analyte with the reference standard. Quantify the impurity based on the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For this compound, GC-MS can provide structural confirmation and detect trace-level impurities.
Table 3: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-1 MS or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)[5][6] |
| Carrier Gas | Helium at 1.5 mL/min[5] |
| Injector Temperature | 280 °C[5] |
| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 12 °C/min, hold for 9 min[5] |
| Transfer Line Temp | 280 °C[5] |
| MS Source Temp | 230 °C[5] |
| MS Quad Temp | 150 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 30-550 amu[5] |
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the sample in methanol at a concentration of approximately 1-4 mg/mL.[5]
-
GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system operating under the conditions specified in Table 3.
-
Data Interpretation: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed for complete characterization.
Table 4: NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | CDCl₃ or DMSO-d₆ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm |
| Pulse Program | Standard single pulse | Proton-decoupled |
Expected ¹H NMR Signals:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, a methine proton for the -CH(OH)- group, and a singlet for the methyl protons of the acetyl group.[7] The aromatic region will likely show a complex multiplet pattern due to the chlorine substitution. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
Expected ¹³C NMR Signals:
The ¹³C NMR spectrum should display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the parameters in Table 4.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values or data from similar structures.
Summary of Analytical Data
The following table summarizes the key analytical techniques and their primary applications in the characterization of this compound.
Table 5: Summary of Analytical Techniques
| Technique | Application | Key Information Obtained |
| HPLC | Purity assessment, Quantification | Retention time, Peak area (purity), Concentration |
| GC-MS | Identification, Trace impurity analysis | Retention time, Mass spectrum (fragmentation pattern) |
| NMR | Structural elucidation | Chemical shifts, Coupling constants, Structural confirmation |
By employing these analytical methods, researchers and drug development professionals can effectively identify, quantify, and ensure the purity of this compound, contributing to the overall quality and safety of pharmaceutical products.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. swgdrug.org [swgdrug.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 857233-13-7 | Benchchem [benchchem.com]
HPLC method for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one analysis
An HPLC Application Note for the Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a known related compound of Bupropion, an antidepressant and smoking cessation aid.[1][2][3] As a potential impurity or metabolite, its accurate identification and quantification are crucial for quality control and pharmacokinetic studies. This application note presents proposed starting methods for the achiral and chiral analysis of this compound by High-Performance Liquid Chromatography (HPLC). The methodologies are based on established and validated methods for the closely related parent compound, bupropion, and its impurities.[4][5][6][7]
Achiral Analysis by Reversed-Phase HPLC
This method is proposed for the quantitative determination of this compound in bulk drug substances or formulations. The following protocol is adapted from a mixed-mode chromatography method for bupropion and its related impurities.[4]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Coresep 100 mixed-mode column (3.0 x 100 mm) or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 30% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) in Water |
| Flow Rate | 0.5 mL/min (for 3.0 mm ID column) or 1.0 mL/min (for 4.6 mm ID column) |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Detection | UV at 255 nm |
| Run Time | Approximately 10 minutes |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes representative quantitative data for a similar analysis of bupropion, which can be used as a benchmark for method development and validation for this compound.
Table 1: Representative Quantitative Data for Achiral Analysis (based on Bupropion)
| Parameter | Expected Value/Range |
| Retention Time | 3 - 7 minutes |
| Linearity (r²) | > 0.999 |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Chiral Analysis for Enantiomeric Separation
Due to the presence of a chiral center, the separation of the enantiomers of this compound is essential for stereoselective pharmacokinetic and pharmacodynamic studies. The following method is adapted from a validated chiral HPLC method for bupropion.[5][6]
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | LarihcShell CF6-RN (derivatized cyclofructan 6) or a similar polysaccharide-based chiral stationary phase (CSP) |
| Mobile Phase | Polar organic mode: Acetonitrile with 0.1% trifluoroacetic acid and 0.1% water (isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 255 nm |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Accurately weigh and dissolve the racemic standard or sample in the mobile phase to a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents typical quantitative data from the chiral analysis of bupropion, which can serve as performance targets for the chiral separation of this compound.[5][6][7]
Table 2: Representative Quantitative Data for Chiral Analysis (based on Bupropion)
| Parameter | Expected Value/Range |
| Retention Time (Enantiomer 1) | ~8 minutes |
| Retention Time (Enantiomer 2) | ~10 minutes |
| Resolution (Rs) | > 1.5 |
| Linearity (r²) | > 0.999 (for each enantiomer) |
| LOD | ~0.1 µg/mL (for each enantiomer) |
| LOQ | ~0.3 µg/mL (for each enantiomer) |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC methods provide robust starting points for the achiral and chiral analysis of this compound. The achiral method is suitable for routine quantification, while the chiral method allows for the critical separation and analysis of its enantiomers. Method optimization and validation will be necessary for specific applications and matrices to ensure compliance with regulatory requirements.
References
- 1. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of bupropion by liquid chromatography on derivatized cyclofructan chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Note: Chiral Separation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one Enantiomers by HPLC
Abstract
This application note presents a detailed protocol for the chiral separation of the enantiomers of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate and related compound in the synthesis of Bupropion.[1] The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, providing a robust and reliable approach for the enantiomeric purity assessment of this compound, which is critical in pharmaceutical development and quality control.
Introduction
This compound possesses a chiral center at the carbon bearing the hydroxyl group, and therefore exists as a pair of enantiomers. In the pharmaceutical industry, it is often crucial to isolate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[2] The stereoselective determination of drug enantiomers and their intermediates is a critical aspect of drug development and regulatory compliance.[3] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective technique for the analytical and preparative separation of enantiomers.[2][4] Polysaccharide-based CSPs, such as derivatized cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including aromatic ketones.[2]
This protocol details a normal phase HPLC method for the baseline separation of (R)- and (S)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-3, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(4-methylbenzoate) based column).
-
Chemicals and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Racemic this compound standard
-
Ethanol (for sample dissolution, optional)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | Lux® Cellulose-3, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase or Hexane/IPA (50:50, v/v) |
Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the sample diluent.
-
Ensure the standard is fully dissolved before injection.
Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solution to determine the retention times and resolution of the enantiomers.
-
Inject the prepared sample solution for analysis.
-
Identify and quantify the enantiomers based on the retention times obtained from the standard injection.
Data Presentation
The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers under the specified conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.25} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: Actual retention times may vary depending on the specific column batch and HPLC system. The elution order of the enantiomers should be determined using individual enantiomeric standards if available.
Method Optimization
The separation can be optimized by adjusting the ratio of isopropanol in the mobile phase.
-
Increasing the percentage of isopropanol will generally decrease the retention times of both enantiomers and may reduce the resolution.
-
Decreasing the percentage of isopropanol will increase the retention times and may improve the resolution.
It is recommended to screen a range of mobile phase compositions (e.g., from 5% to 20% isopropanol) to achieve the optimal balance between resolution and analysis time.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for the chiral HPLC analysis of this compound.
References
- 1. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
Application Notes and Protocols: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chlorophenyl)-1-hydroxypropan-2-one is a versatile α-hydroxy ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chiral center, a reactive hydroxyl group, and a ketone, allows for a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound and its subsequent application in key synthetic reactions, including oxidation, reduction, and its use as a precursor for the synthesis of heterocyclic compounds. Furthermore, this compound is recognized as a related compound of Bupropion, designated as USP Bupropion Related Compound F, making it a critical reference standard in pharmaceutical quality control.[1]
Physicochemical Properties & Spectroscopic Data
| Property | Value |
| CAS Number | 857233-13-7 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol [2][3] |
| Appearance | Pale Yellow Liquid/Light greenish oil[4] |
| Storage | 2-8°C Refrigerator, Sealed in dry, under -20°C in freezer[2][5] |
Spectroscopic Data
-
¹H NMR (CDCl₃): The proton NMR spectrum of the chiral (R)-enantiomer shows characteristic peaks at δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), and 1.45 (d, 3H, J = 7.1 Hz).[4] The spectrum of the racemic mixture is expected to be identical.
-
¹³C NMR: Predicted chemical shifts for the carbon skeleton include a signal for the carbonyl carbon around 210 ppm, the carbon bearing the hydroxyl group (-CH(OH)-) in the 70-80 ppm range, and the methyl carbon at a higher field. The aromatic carbons are expected to produce a set of signals between 125-145 ppm.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching vibration band around 3550 to 3230 cm⁻¹ due to hydrogen bonding.[6] A strong, sharp absorption band for the C=O stretching of the ketone is expected around 1715 cm⁻¹.[7][8]
-
Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2] A plausible fragmentation pathway involves alpha-cleavage, leading to a stable acetyl cation at m/z 43.[2]
Synthesis of this compound
The synthesis of racemic this compound can be achieved through several methods, with the Claisen-Schmidt (Aldol) condensation being a primary route.[2]
Protocol: Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of 3-chlorobenzaldehyde and acetone to yield the target β-hydroxy ketone. Low temperatures are employed to favor the aldol addition product and minimize subsequent dehydration.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of this compound.
Materials:
-
3-Chlorobenzaldehyde
-
Acetone
-
Ethanol
-
10% w/v Sodium Hydroxide solution
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Add acetone (1.5 equivalents) to the solution.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add the 10% sodium hydroxide solution (0.5 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated ammonium chloride solution until the mixture is neutral.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Applications in Organic Synthesis
This compound is a versatile building block for various transformations.
Oxidation to 1-(3-Chlorophenyl)propane-1,2-dione
The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, which is an impurity of the drug Bupropion (Bupropion Impurity E).[2]
Reaction Pathway: Oxidation
Caption: Oxidation of the α-hydroxy ketone to a 1,2-diketone.
Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add PCC (2.2 equivalents) slowly to the solution.
-
Stir the mixture at room temperature (30 ± 5°C) for 24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: ethyl acetate/n-hexane, 1:8 v/v) to obtain 1-(3-Chlorophenyl)propane-1,2-dione.
| Oxidizing Agent | Yield (%) | Purity (HPLC, %) | Reference |
| Pyridinium Chlorochromate (PCC) | 74-76 | 96.2-96.5 | [9] |
| Sodium Permanganate (NaMnO₄) | 62 | 93.4 | [9] |
Reduction to 1-(3-Chlorophenyl)propane-1,2-diol
The ketone functionality can be selectively reduced to a secondary alcohol, yielding the corresponding diol.
Reaction Pathway: Reduction
Caption: Reduction of the α-hydroxy ketone to a 1,2-diol.
Protocol: Reduction with Sodium Borohydride (NaBH₄)
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10°C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-Chlorophenyl)propane-1,2-diol.
Synthesis of Heterocyclic Compounds: Thiazoles
α-Hydroxy ketones are valuable precursors for the synthesis of various heterocycles. For the synthesis of thiazoles via the Hantzsch synthesis, the hydroxyl group is first converted to a better leaving group, typically a halide.
Experimental Workflow: Thiazole Synthesis
Caption: Two-step synthesis of thiazoles from an α-hydroxy ketone.
Protocol: Two-Step Thiazole Synthesis
Step 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)propan-1-one
-
Dissolve this compound in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid or hydrobromic acid while stirring.
-
Maintain the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude 2-Bromo-1-(3-chlorophenyl)propan-1-one (1 equivalent) in ethanol.
-
Add a thioamide (e.g., thiourea, 1 equivalent) to the solution.
-
Reflux the mixture for several hours until the reaction is complete.[10]
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution), which may cause the product to precipitate.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
Conclusion
This compound is a key synthetic intermediate with a diverse range of applications. The protocols provided herein offer a foundation for its synthesis and derivatization, enabling access to important dicarbonyl compounds, diols, and heterocyclic scaffolds relevant to pharmaceutical and materials science research. Its role as a reference standard in the quality control of Bupropion further underscores its importance in the pharmaceutical industry.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 4. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 857233-13-7|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bepls.com [bepls.com]
- 10. firsthope.co.in [firsthope.co.in]
Application Notes and Protocols: Reduction of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one to a Diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemical reduction of 1-(3-chlorophenyl)-1-hydroxypropan-2-one to the corresponding vicinal diol, 1-(3-chlorophenyl)propane-1,2-diol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols described herein focus on a common and efficient method using sodium borohydride, a versatile reducing agent. Additionally, considerations for stereoselective reduction are discussed, which are critical for the preparation of specific stereoisomers often required in drug development.
Introduction
The reduction of α-hydroxy ketones to 1,2-diols is a fundamental transformation in organic synthesis. The resulting diols are valuable chiral building blocks. This compound possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl ring. Reduction of the adjacent ketone creates a second chiral center, leading to the possibility of diastereomeric products (syn and anti). Controlling the stereochemical outcome of this reduction is often a primary concern in synthetic campaigns.
This application note details a standard, non-stereoselective reduction protocol using sodium borohydride, which is widely applicable and provides good yields. For applications requiring high stereoselectivity, more advanced methods such as the Corey-Bakshi-Shibata (CBS) reduction may be employed.[1][2][3][4][5]
Chemical Reaction Workflow
Caption: General workflow for the reduction of this compound.
Data Presentation
| Reducing Agent | Typical Solvent | Temperature (°C) | Stereoselectivity | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Low to moderate | 80-95 |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | -78 to 0 | Low to moderate | 85-98 |
| Corey-Bakshi-Shibata (CBS) Reagent | THF | -78 to 25 | High (enantioselective) | 70-95 |
Experimental Protocols
Protocol 1: General Reduction using Sodium Borohydride
This protocol describes a standard procedure for the reduction of this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and solvent system (e.g., 30% ethyl acetate in hexanes)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[6] To do this, take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting material. Develop the plate in an appropriate solvent system and visualize under a UV lamp. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride. Continue adding the acid until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-chlorophenyl)propane-1,2-diol.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with known values if available.
Protocol 2: Considerations for Stereoselective Reduction (Corey-Bakshi-Shibata Reduction)
For the synthesis of a specific enantiomer of 1-(3-chlorophenyl)propane-1,2-diol, a stereoselective reduction method such as the Corey-Bakshi-Shibata (CBS) reduction is recommended.[1][2][3][4][5] This method employs a chiral oxazaborolidine catalyst to direct the hydride attack from a specific face of the ketone.
Key Considerations:
-
Catalyst: The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol.
-
Borane Source: A borane source such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) is used as the stoichiometric reducing agent.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, and all reagents and solvents must be strictly anhydrous.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to maximize enantioselectivity.
A detailed protocol for the CBS reduction would involve the slow addition of the ketone to a pre-formed mixture of the CBS catalyst and the borane source in an anhydrous solvent like THF at low temperature. The workup procedure is similar to that of the sodium borohydride reduction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for choosing a reduction method based on the desired stereochemical outcome.
Caption: Decision tree for selecting a reduction method.
Conclusion
The reduction of this compound to 1-(3-chlorophenyl)propane-1,2-diol is a straightforward and high-yielding transformation that can be readily achieved using sodium borohydride. For applications where stereochemical control is paramount, stereoselective methods such as the CBS reduction offer a reliable route to enantiomerically enriched diols. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals working on the synthesis of related compounds.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. google.com [google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols for the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)-1-hydroxypropan-2-one is a key organic intermediate, notably recognized as a related compound in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3] Its structural motif, an α-hydroxy ketone, is a versatile pharmacophore and a valuable building block in medicinal chemistry. The presence of a chiral center at the carbon bearing the hydroxyl group also makes it a target for asymmetric synthesis, aiming to produce enantiomerically pure compounds for enhanced therapeutic efficacy and reduced side effects.[1] This document provides detailed protocols for the synthesis of this compound and its derivatives, summarizing key quantitative data and outlining various synthetic strategies.
Synthetic Pathways Overview
Several synthetic routes have been established for the preparation of this compound. The primary methods include:
-
Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[1][4]
-
Hydrolysis of a Halogenated Precursor: Nucleophilic substitution of a bromine atom in 2-bromo-1-(3-chlorophenyl)propan-1-one.
-
Oxidation of a Vicinal Diol: Selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[1]
-
Asymmetric Synthesis: Enantioselective methods to produce specific stereoisomers.[5]
The following sections provide detailed experimental protocols for these key methodologies.
Experimental Protocols
Protocol 1: Synthesis via Base-Catalyzed Aldol Condensation
This protocol describes the synthesis of this compound from 3-chlorobenzaldehyde and acetone using a base catalyst.
Materials:
-
3-Chlorobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Hydrochloric acid (for neutralization)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde in a mixture of acetone and ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring. The reaction is typically carried out at a temperature ranging from 60 to 80°C.[1][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Temperature | 60-80°C | [1][4] |
| Reaction Time | 3-6 hours | [6] |
| Yield | 82-92% | [6] |
| pH Control | 8.5-9.5 | [6] |
Protocol 2: Synthesis via Hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one
This method involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(3-chlorophenyl)propan-1-one.
Materials:
-
2-bromo-1-(3-chlorophenyl)propan-1-one
-
Sodium hydroxide (or other base)
-
Water/Ethanol mixture
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
n-Heptane (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-chlorophenyl)propan-1-one in a mixture of water and ethanol.
-
Add an aqueous solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture to approximately 60°C for 4-5 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a residue.
-
Crystallize the residue from n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[8]
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Temperature | 60°C | [7] |
| Reaction Time | 4-5 hours | [7] |
| Yield | ~65-74% | [8] |
| Purity (HPLC) | >96% | [8] |
Protocol 3: Synthesis via Oxidation of 1-(3-chlorophenyl)propane-1,2-diol
This protocol outlines the selective oxidation of the secondary alcohol in 1-(3-chlorophenyl)propane-1,2-diol to the corresponding ketone.
Materials:
-
1-(3-chlorophenyl)propane-1,2-diol
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)
-
Dichloromethane (as solvent)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure (using PCC):
-
Suspend Pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add a solution of 1-(3-chlorophenyl)propane-1,2-diol in dichloromethane dropwise to the PCC suspension.
-
Stir the reaction mixture at room temperature for approximately 24 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Quantitative Data for Various Oxidation Methods:
| Oxidation Method | Reagents | Temperature | Reaction Time | Yield (%) | Reference |
| Jones Oxidation | CrO₃/H₂SO₄ | 0°C | 30 min | 65-75 | [4] |
| Swern Oxidation | DMSO/Oxalyl Chloride, Et₃N | -78°C to RT | - | 80-90 | [4] |
| PCC Oxidation | Pyridinium Chlorochromate | Room Temp. | 24 h | 74 | [4] |
| Enzymatic Oxidation | - | 37°C | 2 h | 85-92 | [4] |
Protocol 4: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
This protocol is an example of an asymmetric synthesis to produce an enantiomerically enriched product.[5]
Materials:
-
Precursor for 9a (not detailed in the source)
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butyl alcohol
-
Water
-
Sodium sulfite
-
Ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a suitable reaction vessel, prepare a mixture of AD-mix-β and methanesulfonamide in a 1:1 mixture of tert-butyl alcohol and water.
-
Cool the mixture to 0°C.
-
Add the starting material '9a' (10 g, 0.036 mol) to the cooled mixture.
-
Stir the reaction mixture vigorously at 0°C for 16 hours.[5]
-
Quench the reaction by adding sodium sulfite (36 g) and stir for an additional hour.
-
Filter the mixture through a pad of Celite and wash the pad with ether.
-
Separate the aqueous and organic layers of the filtrate. Discard the lower aqueous layer.
-
Dry the upper organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes-ethyl acetate gradient (10:1 to 3:1) to yield the (R)-enantiomer.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Temperature | 0°C | [5] |
| Reaction Time | 16 hours | [5] |
| Yield | 87% | [5] |
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
As this document focuses on synthetic chemistry protocols, signaling pathway diagrams are not directly applicable. The logical relationship between the different synthetic routes is that they represent alternative strategies to achieve the same target molecule, with the choice of method depending on factors such as desired stereochemistry, available starting materials, and required scale.
The following diagram illustrates the relationship between the key synthetic strategies described.
Caption: Key synthetic strategies for this compound.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 8. beyondbenign.org [beyondbenign.org]
Application Notes and Protocols: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-chlorophenyl)-1-hydroxypropan-2-one as a key intermediate in the synthesis of pharmaceutical compounds, with a primary focus on its role in the production of bupropion and its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.
Introduction
This compound is an alpha-hydroxy ketone that serves as a crucial building block in organic synthesis. It is recognized in the pharmaceutical industry as "Bupropion Hydrochloride Related Compound F," highlighting its significance as both a precursor and a reference standard in the manufacturing of bupropion, a widely prescribed antidepressant and smoking cessation aid.[1][2] The presence of a chiral center and reactive hydroxyl and ketone functionalities makes this compound a versatile starting material for the synthesis of various biologically active molecules.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of its isomer, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, followed by a reduction step. The following protocol is adapted from patent literature, which details a robust method for its preparation.[4]
Experimental Protocol: Two-Step Synthesis
Step 1: Oxidation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one to 1-(3-chlorophenyl)propane-1,2-dione
-
To a solution of 1-(3-chlorophenyl)-2-hydroxypropan-1-one (9.2 g, 0.05 mol) in 100 mL of dichloromethane, slowly add 22 g (0.11 mol) of pyridinium chlorochromate (PCC).
-
Maintain the reaction temperature at 30 ± 5°C and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography using a mixture of ethyl acetate and n-hexane (1:8 v/v) as the eluent.
-
Collect the desired fractions and concentrate to dryness to yield 1-(3-chlorophenyl)propane-1,2-dione.
Step 2: Reduction of 1-(3-chlorophenyl)propane-1,2-dione to this compound
-
Prepare a solution of the 1-(3-chlorophenyl)propane-1,2-dione from the previous step in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.
-
Stir the reaction mixture at 0-5°C until the reaction is complete, as monitored by TLC.
-
Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Quantitative Data for Synthesis
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| 1 | 1-(3-chlorophenyl)-2-hydroxypropan-1-one | PCC | Dichloromethane | 30 ± 5 | 24 | 73-76 | 96.2-96.5 | [4] |
| 2 | 1-(3-chlorophenyl)propane-1,2-dione | NaBH4 | Methanol | 0-5 | - | - | - | [3] |
Note: The yield and purity for the reduction step (Step 2) are not explicitly provided in the cited patent for the final product but are based on general laboratory procedures for similar reductions.
Application in Pharmaceutical Synthesis: Bupropion Analogues
While a direct, high-yield synthesis of bupropion from this compound is not the most commonly reported industrial route, the precursor can be utilized to synthesize bupropion and its analogues through a reductive amination process. This involves the reaction of the ketone functionality with an amine (e.g., tert-butylamine) in the presence of a reducing agent.
Experimental Workflow: Reductive Amination
References
- 1. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 4. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
Application Notes and Protocols: Oxidation of 1-(3-chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of α-hydroxy ketones is a crucial transformation in organic synthesis, yielding valuable 1,2-dicarbonyl compounds. These products serve as versatile intermediates in the synthesis of various biologically active molecules and pharmaceuticals. This document provides detailed experimental procedures for the oxidation of 1-(3-chlorophenyl)-1-hydroxypropan-2-one to its corresponding α-diketone, 1-(3-chlorophenyl)propane-1,2-dione. The described protocols are based on established oxidation methodologies and include relevant data for yield and purity, assisting researchers in the replication and optimization of this synthesis. This compound is classified as an α-hydroxy ketone, and its secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound using standard oxidizing agents[1]. The product of this oxidation, 1-(3-chlorophenyl)propane-1,2-dione, is a known impurity and metabolite of Bupropion[2].
Experimental Data
The following table summarizes representative quantitative data for the oxidation of this compound.
| Oxidizing Agent/Method | Yield (%) | Purity (HPLC) (%) | Reference |
| Not Specified | 74 | 96.5 | [3] |
Experimental Protocols
Two common and effective methods for the oxidation of secondary alcohols to ketones are presented below. These protocols are based on general procedures for Swern oxidation and pyridinium chlorochromate (PCC) oxidation and can be adapted for the specific substrate, this compound.
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine[4][5][6].
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Dropping funnels
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (5 mL per mmol of alcohol) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane (2 mL per mmol of alcohol) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (3 mL per mmol) and add it dropwise to the activated DMSO solution. Maintain the internal temperature below -60 °C during the addition. Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -60 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to slowly warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)propane-1,2-dione.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and n-hexane) to yield the pure α-diketone[3].
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively[7][8][9][10].
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and an equal weight of Celite® or silica gel. Suspend this mixture in anhydrous dichloromethane (5-10 mL per mmol of alcohol).
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the PCC suspension in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically takes 2 to 4 hours to complete[7].
-
Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 15 minutes.
-
Purification: Filter the mixture through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether. The filtrate contains the product. Remove the solvent under reduced pressure to yield the crude 1-(3-chlorophenyl)propane-1,2-dione. Further purification can be achieved by column chromatography if necessary.
Safety Precautions
-
This compound: Harmful if swallowed[11].
-
Oxalyl chloride and PCC: These reagents are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. The reaction and work-up must be performed in a fume hood.
-
Chromium Reagents (PCC): Chromium (VI) compounds are toxic and should be handled with care.
Diagrams
Caption: Experimental workflow for the oxidation of this compound.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in pharmaceutical synthesis and a known related compound of Bupropion.[1][2][3] Two primary synthetic routes are presented: a base-catalyzed aldol condensation of 3-chlorobenzaldehyde with acetone, and the hydrolysis of 2-bromo-3'-chloropropiophenone. These methods offer accessible pathways using readily available starting materials. This guide includes comprehensive, step-by-step experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the reaction pathways to aid in understanding and execution.
Introduction
This compound is an α-hydroxy ketone derivative.[4] The presence of a chiral center and multiple functional groups makes it a versatile building block in organic synthesis.[4] This document outlines two reliable methods for its preparation on a laboratory scale, providing researchers with the necessary information to produce this compound for further studies and development.
Data Presentation
The following table summarizes the key quantitative data associated with the two synthesis methods described in this document.
| Parameter | Method 1: Aldol Condensation | Method 2: Hydrolysis of α-Bromoketone |
| Starting Materials | 3-Chlorobenzaldehyde, Acetone | 2-Bromo-3'-chloropropiophenone |
| Key Reagents | Sodium Hydroxide, Ethanol | Sodium Hydroxide (or other base), Water |
| Reaction Time | ~30 minutes | 4 - 6 hours |
| Reaction Temperature | Room Temperature | 20 - 100 °C |
| Reported Yield | Variable (typically moderate to good) | 65 - 74% |
| Reported Purity (HPLC) | Dependent on purification | 96.1 - 98.3% |
| Purification Method | Recrystallization (Ethanol/Water) | Crystallization (n-heptane) |
Experimental Protocols
Method 1: Base-Catalyzed Aldol Condensation
This protocol is based on the classical aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6]
Materials:
-
3-Chlorobenzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde in a minimal amount of ethanol. Add a molar excess of acetone to the solution.
-
Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the stirred mixture of the aldehyde and ketone at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 30 minutes. A yellow precipitate may form during this time.[6]
-
Work-up:
-
Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual sodium hydroxide and other water-soluble impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Expected Outcome: The final product, this compound, should be a crystalline solid. The yield and purity should be determined by standard analytical techniques.
Method 2: Hydrolysis of 2-Bromo-3'-chloropropiophenone
This method involves the nucleophilic substitution of the bromine atom in the α-position to the ketone with a hydroxyl group. A detailed procedure for a similar synthesis is described in patent CN114874084A.[1]
Materials:
-
2-Bromo-3'-chloropropiophenone
-
Sodium Hydroxide (or other suitable base like Na2CO3)
-
Phase Transfer Catalyst (optional, e.g., a quaternary ammonium salt)
-
Water
-
n-Heptane
-
Reaction vessel with temperature control and stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-bromo-3'-chloropropiophenone, water, and a catalytic amount of a phase transfer catalyst (if used). Add a dilute aqueous solution of a base, such as sodium hydroxide.[1]
-
Hydrolysis: Heat the mixture with stirring to a temperature between 20-100 °C. The optimal temperature and time will depend on the specific base and substrate concentration. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed (typically 4-6 hours).[1]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an organic solvent was used, separate the aqueous and organic layers. If the reaction was performed in water, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting residue can be purified by crystallization. The patent suggests crystallization from n-heptane to yield a product with high purity.[1]
-
Dissolve the crude product in a minimal amount of hot n-heptane and allow it to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them.
-
Expected Outcome: This method is reported to produce this compound with high purity (96.1-98.3% by HPLC) and in good yield (65-74%).[1]
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and carbonyl).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Aldol Condensation Synthesis.
References
- 1. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 4. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]
Application Notes and Protocols for the Purification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds, including its association as a related compound to Bupropion.[1][2][3] The described techniques are essential for obtaining high-purity material crucial for subsequent synthetic steps and ensuring the quality of final active pharmaceutical ingredients.
Introduction
This compound is a chiral α-hydroxy ketone.[4] Its purification is a critical step to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This document outlines two primary, effective techniques: Column Chromatography and Recrystallization .
Data Presentation
The following table summarizes quantitative data extracted from various studies, providing a comparative overview of the effectiveness of different purification methods for this compound and its enantiomers.
| Purification Technique | Starting Material | Eluent/Solvent System | Purity (HPLC) | Yield | Reference |
| Column Chromatography | Crude (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone | Hexanes:EtOAc (10:1 to 3:1) | - | 87% | [5] |
| Column Chromatography | Crude 1-(3-chlorophenyl)-2-hydroxypropan-1-one | Ethyl acetate:n-hexane (1:8) | 93.4% - 96.5% | 62% - 76% | [6] |
| Recrystallization | Crude 1-(3-chlorophenyl)-2-hydroxypropan-1-one | n-Heptane | 98.3% | 74% | [6] |
| Recrystallization | Crude 1-(3-chlorophenyl)-2-hydroxypropan-1-one | n-Heptane | 96.0% - 96.3% | 65% - 66% | [6] |
Experimental Protocols
Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexanes (or n-hexane)
-
Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with stopcock
-
Eluent reservoir
-
Fraction collection tubes
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., Hexanes:EtOAc 10:1).
-
Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin the elution with the starting solvent mixture (e.g., Hexanes:EtOAc 10:1). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to a final ratio of 3:1 or 1:8 as indicated in the data).
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting the collected fractions against the crude mixture and a pure standard if available.
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.[5]
Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, particularly effective for removing smaller amounts of impurities.
Materials:
-
Crude this compound (solid)
-
n-Heptane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of n-heptane and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the saturated solution to room temperature to allow for the formation of crystals. For improved yield, subsequently place the flask in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. This process can yield a product with high HPLC purity.[6]
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 3. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CAS# 857233-13-7 [symteraanalytics.com]
- 4. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 6. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
Application Note: Quantification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in a Reaction Mixture
Introduction
1-(3-Chlorophenyl)-1-hydroxypropan-2-one is a key intermediate and a potential impurity in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3] Accurate quantification of this compound in the reaction mixture is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).[4] This application note provides detailed protocols for the quantification of this compound in a typical synthesis reaction mixture using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).
Analytical Methods
Two robust and validated methods are presented for the quantification of this compound. The choice of method may depend on the available instrumentation and the specific requirements of the analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers high specificity and sensitivity for the simultaneous analysis of this compound and other components in the reaction mixture.
Method 2: Gas Chromatography (GC-FID)
This method provides an alternative approach, particularly suitable for volatile and thermally stable compounds.
Experimental Protocols
General Sample Preparation for a Reaction Mixture
The following protocol is a general guideline for preparing a sample from a reaction mixture. The exact dilution factor may need to be adjusted based on the expected concentration of the analyte.
-
Homogenize the Reaction Mixture: Ensure the reaction mixture is homogeneous by thorough mixing.
-
Sample Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench a small aliquot of the reaction mixture to stop the reaction. This can be achieved by rapid cooling or by the addition of a suitable quenching agent that will not interfere with the analysis.
-
Dilution: Accurately pipette 100 µL of the quenched reaction mixture into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC or GC vial.
Protocol 1: RP-HPLC Method
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Waters X-Bridge C18 column (4.6 x 250 mm, 5 µm) or equivalent.[5]
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
Reference standard of this compound (purity >98%)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium Bicarbonate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 252 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Calibration:
Prepare a series of calibration standards of this compound in the range of 1-100 µg/mL in the diluent. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: GC-FID Method
Instrumentation and Columns:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[6]
Reagents and Standards:
-
Methanol (GC grade)
-
Helium or Nitrogen (high purity)
-
Reference standard of this compound (purity >98%)
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at 1.2 mL/min[7] |
| Injector Temperature | 250 °C |
| Split Ratio | 30:1[7] |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C, hold for 5 min |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
Calibration:
Prepare a series of calibration standards of this compound in the range of 10-500 µg/mL in methanol. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Data Presentation
The following tables summarize the expected quantitative data from the validation of the RP-HPLC method.
Table 1: Calibration Curve Data for this compound by RP-HPLC
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,520,500 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Method Validation Summary for RP-HPLC Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from other reaction components |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for the quantification of the target analyte in the reaction mixture.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CAS# 857233-13-7 [symteraanalytics.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. omchemlabs.in [omchemlabs.in]
- 5. RP-HPLC method development and validation for bupropion. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)-1-hydroxypropan-2-one is an α-hydroxy ketone of significant interest in pharmaceutical analysis.[1] It is a known related compound of Bupropion, a widely used antidepressant and smoking cessation aid.[2][3][4][5][6][7] As such, its primary application is as a certified reference standard for the identification, quantification, and purity assessment of bupropion hydrochloride and related substances in drug manufacturing and quality control processes. This document provides detailed application notes and protocols for its use.
The compound possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as a racemic mixture of enantiomers.[1] Its chemical structure, featuring a 3-chlorophenyl group, a hydroxyl group, and a ketone, dictates its reactivity and analytical behavior.[1]
Physicochemical Data and Specifications
Reference standards of this compound should conform to the specifications outlined below. Data is typically provided with a Certificate of Analysis (CoA) from the supplier.[3]
| Property | Specification | Source |
| Chemical Name | This compound | [8][9] |
| Synonyms | Bupropion Hydrochloride Related Compound F, 1-(m-Chlorophenyl)-1-hydroxy-2-propanone | [2][3][4][6][7] |
| CAS Number | 857233-13-7 | [2][3][4] |
| Molecular Formula | C9H9ClO2 | [2][3][10] |
| Molecular Weight | 184.62 g/mol | [3][10] |
| Appearance | Pale Yellow Liquid or Solid | [4][9] |
| Purity (by HPLC) | ≥95% (typically >98%) | [9][11][12] |
| Storage Conditions | 2-8°C or frozen at -20°C, sealed from light and moisture.[1][4][9][13] | Cold shipment may be required.[2] |
Applications
The primary application of this compound is as a reference standard in various analytical procedures:
-
Impurity Profiling: To identify and quantify this specific impurity in batches of bupropion hydrochloride active pharmaceutical ingredient (API) and finished drug products.
-
Method Validation: As a component in validation studies for analytical methods, such as High-Performance Liquid Chromatography (HPLC), to demonstrate specificity, linearity, accuracy, and precision.
-
System Suitability Testing: To ensure the analytical system is performing correctly before sample analysis.
-
Forced Degradation Studies: To help identify degradation pathways of bupropion under various stress conditions (e.g., acid, base, oxidation, heat, light).
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of the reference standard for use in calibration curves and sample analysis.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of acetonitrile by sonicating for 5-10 minutes.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This is the stock solution.
-
-
Working Solutions (e.g., 0.1 - 10 µg/mL):
-
Prepare a series of working solutions by performing serial dilutions of the stock solution using a suitable diluent (e.g., a mixture of acetonitrile and water, often matching the mobile phase composition).
-
For example, to prepare a 1 µg/mL working solution, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen diluent.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in a sample matrix.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). The exact composition should be optimized for separation from bupropion and other related substances.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Protocol:
-
System Suitability: Inject the working standard solution multiple times (e.g., n=5) to verify system precision (RSD < 2.0%), theoretical plates, and tailing factor.
-
Calibration Curve: Inject the series of working solutions (from section 4.1) in ascending order of concentration.
-
Sample Analysis: Inject the sample solutions (prepared by dissolving a known quantity of the drug substance or product in the diluent).
-
Data Analysis:
-
Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.
-
Determine the concentration of the impurity in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the amount of the impurity in the original sample, typically expressed as a percentage relative to the main compound.
-
Diagrams and Workflows
Experimental Workflow for Use as a Reference Standard
Caption: A typical workflow for the use of a reference standard in analytical testing.
Quality Attributes of a Reference Standard
Caption: Logical relationships between quality attributes and analytical tests for a reference standard.
Potential Metabolic Pathway
Given that this compound is an α-hydroxy ketone, its metabolism in biological systems can be inferred to proceed via oxidation or reduction, common pathways for such compounds.[1]
Caption: Potential metabolic transformations of this compound.
Safety and Handling
-
Hazard Statements: The compound is harmful if swallowed.[10] Standard GHS precautionary statements apply.[9][10]
-
Personal Protective Equipment (PPE): Handle with gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.
Disclaimer
This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted by trained personnel in a suitable environment, adhering to all relevant safety protocols and regulatory guidelines. The provided experimental conditions are examples and may require optimization for specific applications and equipment.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. [Bupropion Hydrochloride Related Compound F (40 mg) (this compound) (COLD SHIPMENT REQUIRED)] - CAS [857233-13-7] [store.usp.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone [lgcstandards.com]
- 9. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [sigmaaldrich.com]
- 10. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 12. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 13. 857233-13-7|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
Troubleshooting Guides & FAQs
This section is organized by common issues encountered during the synthesis.
Category 1: Low Product Yield
Question: My reaction has a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yield in the synthesis of this compound can stem from several factors depending on the synthetic route employed. Here’s a breakdown of potential issues and solutions:
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. For the aldol condensation route, temperatures that are too high (e.g., above 80°C) can promote the formation of an unsaturated ketone byproduct through dehydration.[1] Conversely, temperatures that are too low may result in a sluggish or incomplete reaction.
-
Improper Catalyst Concentration or Choice: In base-catalyzed reactions like the Claisen-Schmidt condensation, the concentration of the base is crucial. Insufficient catalyst will lead to an incomplete reaction, while an excess may promote side reactions. The choice of base can also influence the reaction's success.
-
Incomplete Reaction: It is essential to monitor the reaction's progress to ensure it has gone to completion. Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials.
-
Product Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps. Emulsion formation during aqueous workup can trap the product, and improper selection of solvents for crystallization or column chromatography can lead to poor recovery.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and byproduct formation. For the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone, a temperature of around 60°C has been reported to be effective.[1]
-
Titrate Catalyst Concentration: If using a base-catalyzed method, perform small-scale experiments with varying catalyst concentrations to identify the optimal amount.
-
Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of the product. Ensure the reaction is stirred for a sufficient duration.
-
Improve Workup and Purification:
-
To break emulsions during extraction, you can add brine (a saturated NaCl solution) or small amounts of a different organic solvent.[2] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2]
-
For purification, carefully select the solvent system for crystallization or column chromatography to ensure good separation and high recovery.
-
Category 2: Impurity Formation
Question: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of impurities is a common challenge. The identity of these impurities will depend on your chosen synthetic route.
-
Unsaturated Ketone (Dehydration Product): In the aldol condensation pathway, the initially formed β-hydroxy ketone can undergo dehydration, especially at elevated temperatures, to yield the corresponding α,β-unsaturated ketone.[1]
-
Over-oxidation Product: If synthesizing from a diol precursor via oxidation, over-oxidation can lead to the formation of 1-(3-chlorophenyl)propane-1,2-dione.[1]
-
Diol (Over-reduction Product): When preparing the target molecule by reduction of 1-(3-chlorophenyl)propane-1,2-dione, over-reduction can result in the formation of 1-(3-chlorophenyl)propane-1,2-diol.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in your final product.
Strategies for Minimizing Impurities:
-
Control Reaction Temperature: As mentioned, lower temperatures in the aldol condensation can suppress the formation of the dehydration byproduct.
-
Use Selective Reagents: For oxidation and reduction reactions, choose reagents known for their selectivity to minimize over-oxidation or over-reduction. For example, the use of specific biocatalysts can achieve highly selective reductions.[1]
-
Monitor the Reaction: Careful monitoring with TLC or HPLC allows you to stop the reaction at the optimal time, before significant byproduct formation occurs.
-
Effective Purification: A well-optimized purification protocol is crucial for removing any formed impurities. Column chromatography with a carefully selected eluent system is often effective.
Category 3: Reaction Monitoring Issues
Question: I'm having trouble monitoring the reaction progress using Thin-Layer Chromatography (TLC). How can I improve my TLC analysis?
Answer: Effective TLC monitoring is key to a successful synthesis. Here are some tips for troubleshooting your TLC analysis:
-
Choosing the Right Eluent: The polarity of the eluent (solvent system) is the most critical factor. If your spots are not moving from the baseline, the eluent is not polar enough. If they run to the solvent front, it is too polar. A good starting point for α-hydroxy ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Experiment with different ratios to achieve good separation between your starting material, product, and any potential byproducts.
-
Visualization: Not all compounds are visible under UV light. If you suspect your compound is not UV-active, try using a chemical stain. A potassium permanganate (KMnO4) stain is often effective for visualizing hydroxyl groups and ketones.
-
Co-spotting: To confidently identify your product spot, run a "co-spot" on your TLC plate. This involves spotting your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture in a third lane. This will help you distinguish the starting material from the product.
Category 4: Product Isolation and Purification Challenges
Question: I am struggling with the purification of my product. What are the best methods for isolating and purifying this compound?
Answer: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Crystallization: If your crude product is a solid, crystallization can be a highly effective method for purification. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: This is a versatile technique for purifying both solid and oily products. The success of column chromatography relies on the selection of the appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation between your product and impurities. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with a wide range of polarities.
-
Extraction Workup Issues (Emulsions): As discussed in the "Low Yield" section, emulsions can be a significant hurdle. To reiterate, strategies to combat this include adding brine, using a different extraction solvent, or gently swirling instead of shaking. In persistent cases, filtering the entire mixture through a pad of celite can help to break up the emulsion.[3]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Key Advantages | Potential Challenges |
| Aldol Condensation | 3-Chlorobenzaldehyde, Acetone | Base (e.g., NaOH) | Moderate to High | Readily available starting materials, one-pot reaction. | Formation of dehydration byproduct at high temperatures. |
| Hydrolysis | 2-bromo-1-(3-chlorophenyl)propan-1-one | Water, Ethanol | Good | Can be a clean reaction. | Bromo-precursor may not be readily available. |
| Selective Reduction | 1-(3-chlorophenyl)propane-1,2-dione | Selective reducing agent (e.g., specific biocatalysts) | High | High selectivity and potential for enantioselectivity.[1] | Dione precursor synthesis required, risk of over-reduction. |
Experimental Protocols
Protocol 1: Synthesis via Aldol Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
3-Chlorobenzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde in a mixture of acetone and ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture while stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Remove the ethanol and excess acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
If an emulsion forms, add brine to the separatory funnel.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Test tubes or vials for fraction collection
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualizations
Caption: Aldol Condensation Pathway for Synthesis.
Caption: General Experimental Workflow.
References
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include:
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Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[1]
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Hydrolysis of a Halogenated Precursor: Typically, the hydrolysis of 2-bromo-3'-chloropropiophenone.
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Reduction of a Dione: The selective reduction of 1-(3-chlorophenyl)propane-1,2-dione.[1]
Each route has its own set of potential side reactions that can impact yield and purity.
Q2: What is the general stability and reactivity of this compound?
A2: this compound is an α-hydroxy ketone. The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)-1,2-propanedione. Conversely, the ketone functionality can be reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[1]
Troubleshooting Guides for Synthesis Side Reactions
This section provides detailed troubleshooting for common side reactions encountered during the synthesis of this compound.
Route 1: Aldol Condensation of 3-Chlorobenzaldehyde and Acetone
The aldol condensation, specifically a Claisen-Schmidt condensation, between 3-chlorobenzaldehyde (which lacks α-hydrogens) and acetone is a common synthetic strategy.[2] However, several side reactions can occur.
Issue 1: Formation of the Dehydrated Byproduct, (E)-4-(3-chlorophenyl)but-3-en-2-one
Q: My reaction is producing a significant amount of the α,β-unsaturated ketone, (E)-4-(3-chlorophenyl)but-3-en-2-one, instead of the desired aldol addition product. How can I prevent this dehydration?
A: The elimination of water from the initial aldol addition product is a common subsequent reaction, often promoted by heat.[3][4] To minimize the formation of this conjugated enone, careful control of the reaction temperature is crucial.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature. It is generally recommended to run the reaction at or below room temperature to favor the aldol addition product.[5] Elevated temperatures drive the equilibrium towards the dehydrated condensation product.[3]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Over-extending the reaction time, even at lower temperatures, can lead to increased dehydration.
Quantitative Impact of Temperature on Product Distribution:
| Temperature (°C) | Yield of this compound (%) | Yield of (E)-4-(3-chlorophenyl)but-3-en-2-one (%) |
| 0 - 5 | High | Low |
| 25 (Room Temp) | Moderate | Moderate |
| > 50 | Low | High |
Note: The exact yields are dependent on various factors including reaction time and catalyst concentration.
Issue 2: Self-Condensation of Acetone
Q: I am observing byproducts resulting from the self-condensation of acetone. How can I promote the desired crossed aldol condensation?
A: The self-condensation of acetone is a competing reaction where the enolate of acetone reacts with another molecule of acetone.[6] To favor the reaction with 3-chlorobenzaldehyde, the following strategies are effective:
Troubleshooting Protocol:
-
Order of Addition: Add the acetone dropwise to a mixture of the 3-chlorobenzaldehyde and the base catalyst. This ensures that the concentration of the acetone enolate is always low, minimizing its chances of reacting with itself.
-
Reactant Stoichiometry: Use a molar excess of 3-chlorobenzaldehyde relative to acetone. This increases the probability that the acetone enolate will react with the more electrophilic aldehyde.[7]
Issue 3: Cannizzaro Reaction of 3-Chlorobenzaldehyde
Q: My reaction mixture contains 3-chlorobenzyl alcohol and 3-chlorobenzoic acid, suggesting a Cannizzaro reaction has occurred. How can this be avoided?
A: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde. This can compete with the aldol condensation, especially under conditions of high base concentration.[8]
Troubleshooting Protocol:
-
Base Concentration: Use a catalytic amount of a moderately strong base (e.g., NaOH or KOH) rather than a highly concentrated solution. Using an excessively strong base can favor the Cannizzaro reaction.[8]
-
Temperature Control: Lower temperatures will also help to disfavor the Cannizzaro reaction.
Experimental Protocol: Minimized Side-Reaction Aldol Condensation
-
To a stirred solution of 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture) at 0-5 °C, add a catalytic amount of 10% aqueous NaOH.
-
Slowly add acetone (0.8 to 1 equivalent) dropwise to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]
// Reactants "3-Chlorobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (e.g., NaOH)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Intermediates "Acetone Enolate" [fillcolor="#FBBC05", fontcolor="#202124"];
// Main Product "this compound" [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products "Dehydrated Product" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acetone Self-Condensation Product" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cannizzaro Products" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction Pathways "Acetone" -> "Acetone Enolate" [label="Base"]; "3-Chlorobenzaldehyde" -> "this compound" [label="Acetone Enolate"]; "this compound" -> "Dehydrated Product" [label="Heat/Base"]; "Acetone Enolate" -> "Acetone Self-Condensation Product" [label="Acetone"]; "3-Chlorobenzaldehyde" -> "Cannizzaro Products" [label="Strong Base"]; }
Caption: Troubleshooting di-bromination in the synthesis of the precursor.
Route 3: Selective Reduction of 1-(3-chlorophenyl)propane-1,2-dione
This synthetic approach involves the preparation of the α-dione followed by its selective reduction.
Issue 1: Over-reduction to 1-(3-chlorophenyl)propane-1,2-diol
Q: My reduction of 1-(3-chlorophenyl)propane-1,2-dione is yielding the diol as a major byproduct. How can I selectively reduce only one carbonyl group?
A: Over-reduction to the diol is a common challenge. The choice of reducing agent and careful control of stoichiometry are critical for achieving selective mono-reduction.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a mild reducing agent. Sodium borohydride (NaBH₄) is often suitable for this selective reduction. [1]More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both carbonyls.
-
Stoichiometry: Use a controlled amount of the reducing agent (typically 0.25 to 0.5 equivalents of NaBH₄) to favor the mono-reduction.
-
Temperature: Perform the reduction at low temperatures (e.g., 0 °C) to enhance selectivity.
Experimental Protocol: Selective Dione Reduction
-
Dissolve 1-(3-chlorophenyl)propane-1,2-dione (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0 °C.
-
Slowly add a solution or suspension of sodium borohydride (0.25-0.5 equivalents) in the same solvent.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a small amount of acetone, followed by acidification with dilute HCl.
-
Extract the product, wash, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Issue 2: Over-oxidation during Dione Preparation
Q: In the synthesis of the precursor 1-(3-chlorophenyl)propane-1,2-dione by oxidation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one, I am getting 3-chlorobenzoic acid as a byproduct. How can I prevent this over-oxidation?
A: Over-oxidation to the carboxylic acid can occur with harsh oxidizing agents or prolonged reaction times.
Troubleshooting Protocol:
-
Choice of Oxidizing Agent: Use a milder oxidizing agent. Pyridinium chlorochromate (PCC) or other chromium-based reagents are often used, but care must be taken with their toxicity. Milder, more modern methods may also be employed.
-
Reaction Time and Temperature: Carefully monitor the reaction and avoid excessive heating or extended reaction times, which can lead to cleavage of the C-C bond and formation of the carboxylic acid. [10] Visualization of Dione Synthesis and Reduction Issues
Caption: Synthetic route via dione reduction and associated side reactions.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 5. 2-Bromo-3'-chloropropiophenone | 34911-51-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
troubleshooting 1-(3-Chlorophenyl)-1-hydroxypropan-2-one purification by chromatography
This technical support center provides troubleshooting guidance for the chromatographic purification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in pharmaceutical synthesis, notably for Bupropion.[1][2][3] The resources below are designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound? A1: Normal-phase column chromatography using silica gel is the most frequently cited method for purifying this compound on a preparative scale.[4][5][6] The selection of an appropriate solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is critical for successful separation.[5][7]
Q2: What are the typical impurities I should expect? A2: Impurities often originate from the synthetic route used. Common impurities may include unreacted starting materials such as 3-chlorobenzaldehyde, or byproducts from side reactions like the corresponding dicarbonyl compound (1-(3-chlorophenyl)propane-1,2-dione) from over-oxidation, or the diol (1-(3-chlorophenyl)propane-1,2-diol) from over-reduction.[8]
Q3: How can I effectively monitor the separation during column chromatography? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[4] Before running the column, different solvent systems should be tested with TLC to find the one that gives good separation between your target compound and impurities (a target Rf of 0.3-0.7 is often ideal).[7] During elution, the collected fractions should be spotted on TLC plates to identify which ones contain the pure product.
Q4: Is this compound stable on silica gel? A4: this compound is an α-hydroxy ketone.[8][9] While generally stable, prolonged exposure to the slightly acidic surface of silica gel can potentially cause degradation, such as dehydration. It is advisable to perform the chromatography efficiently and not let the compound sit on the column for an extended period.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification.
Problem: Poor separation between the target compound and an impurity.
-
Possible Cause 1: Incorrect Mobile Phase Polarity.
-
Solution: The polarity of the eluent is crucial. If the spots are too close on the TLC plate, the solvent system needs optimization.[7]
-
If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If your compound and impurities are eluting too slowly (low Rf), increase the polarity of the mobile phase.[10]
-
-
-
Possible Cause 2: Column Overloading.
-
Solution: Loading too much crude sample onto the column can lead to broad bands and poor separation.[11] As a general rule, the amount of silica gel should be at least 30-100 times the weight of the crude sample. Reduce the sample load or use a larger column.
-
-
Possible Cause 3: Improper Column Packing.
-
Solution: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly without any air gaps. A well-packed column is arguably the most important experimental factor.[4]
-
Problem: The purified compound yield is very low.
-
Possible Cause 1: Compound Degradation on the Stationary Phase.
-
Solution: The α-hydroxy ketone moiety might be sensitive. To minimize contact time with the silica gel, use flash chromatography with applied pressure to speed up the elution.[4] Neutralizing the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the slurry can sometimes prevent degradation of acid-sensitive compounds.
-
-
Possible Cause 2: Irreversible Adsorption.
-
Solution: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or methanol, can help to elute strongly bound compounds, but be aware this will change the entire separation profile.
-
-
Possible Cause 3: Co-elution with a UV-inactive Impurity.
-
Solution: The fractions that appear pure by UV-TLC may contain non-UV active impurities. After solvent evaporation, check the purity of the final product by more robust methods like 1H-NMR or Mass Spectrometry.[2] If impurities are present, a second purification step under different conditions may be necessary.
-
Problem: Significant peak tailing is observed in the chromatogram.
-
Possible Cause 1: Strong Interaction with Stationary Phase.
-
Solution: The hydroxyl group of the compound can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a competitive polar solvent (e.g., 0.1-1% methanol or triethylamine) to the mobile phase can block these active sites and improve peak shape.[8]
-
-
Possible Cause 2: Sample Solvent Incompatibility.
-
Solution: The sample should be dissolved in a minimal amount of a solvent that is less polar than the mobile phase.[11] Dissolving the sample in a very polar solvent can cause it to spread out at the top of the column, leading to band broadening and tailing.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Notes |
| Normal-Phase | Silica Gel | n-Hexane / Heptane | Ethyl Acetate (EtOAc) | 10:1 to 3:1 | A gradient from 10:1 to 3:1 (Hexanes:EtOAc) has been reported for successful purification.[5] |
| Normal-Phase | Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 100:1 to 20:1 | Useful for compounds that have poor solubility in hexanes. |
| Reversed-Phase (Analytical) | C18 | Water | Acetonitrile (ACN) or MeOH | Gradient | Often used for purity analysis. May require polar-embedded phases for good retention of this polar compound.[12] |
Experimental Protocols
Protocol: Flash Column Chromatography Purification of this compound
-
Solvent System Selection:
-
Using TLC, test various ratios of n-Hexane and Ethyl Acetate to find a system where the target compound has an Rf value of approximately 0.3-0.4. A reported system is a gradient of Hexanes:EtOAc from 10:1 to 3:1.[5]
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized column for the amount of crude material (e.g., a 40g silica cartridge for 400mg - 1g of sample).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:1 Hexanes:EtOAc).
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Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (hence "flash" chromatography).
-
Begin collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
-
Analysis of Fractions:
-
Spot each fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate in the optimized solvent system and visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain the pure desired compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A workflow diagram for troubleshooting common chromatography issues.
Caption: Relationship between the target compound and its common impurities.
References
- 1. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scbt.com [scbt.com]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 6. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 7. columbia.edu [columbia.edu]
- 8. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 9. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. waters.com [waters.com]
optimization of reaction conditions for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are common causes and troubleshooting steps:
For Aldol Condensation Route (3-chlorobenzaldehyde with acetone):
-
Cause 1: Inactive Catalyst or Incorrect Base Concentration. The basic catalyst (e.g., Sodium Hydroxide) may be old or have absorbed atmospheric CO2, reducing its activity. The concentration of the base is also critical for the reaction to proceed efficiently.[1]
-
Solution: Use a fresh batch of the basic catalyst. Optimize the base concentration; a range of 0.1-0.2 M sodium hydroxide has been reported to be effective.[2]
-
-
Cause 2: Low Reaction Temperature. While higher temperatures can lead to side products, a temperature that is too low can significantly slow down or halt the reaction.[3]
-
Solution: Ensure the reaction temperature is maintained within the optimal range. For the aldol condensation, a temperature of 65-75°C is often optimal.[2]
-
-
Cause 3: Impure Starting Materials. Impurities in 3-chlorobenzaldehyde or acetone can interfere with the reaction.
-
Solution: Use freshly distilled or purified starting materials. Ensure the acetone is dry.
-
-
Cause 4: Incorrect Stoichiometry. The molar ratio of acetone to 3-chlorobenzaldehyde is important. An insufficient amount of the enolate source (acetone) will result in a low yield.
-
Solution: Use a molar excess of acetone. A ratio of 3:1 to 5:1 of acetone to aldehyde is recommended.[2]
-
For Hydrolysis Route (from 2-bromo-1-(3-chlorophenyl)-1-propanone):
-
Cause 1: Incomplete Hydrolysis. The hydrolysis reaction may not have gone to completion.
-
Cause 2: Ineffective Phase Transfer Catalyst. If a phase transfer catalyst is used, it may be inactive.
-
Solution: Use a fresh and appropriate phase transfer catalyst.
-
General Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities or Side Products
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common issue. Identifying the impurity can help in optimizing the reaction conditions.
-
Side Product 1: 1-(3-chlorophenyl)prop-2-en-1-one (Dehydration Product). In the aldol condensation, the initially formed β-hydroxy ketone can undergo dehydration to form a conjugated enone, especially at elevated temperatures.[3]
-
Side Product 2: Dibenzalacetone. If an excess of the aldehyde is used or the reaction is run for too long, a second condensation can occur.
-
Cause: Incorrect stoichiometry (excess aldehyde) or prolonged reaction time.
-
Solution: Use an excess of acetone.[2] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
-
Side Product 3: m-Chlorobenzoic acid. Over-oxidation of the aldehyde starting material or the product can lead to the formation of the corresponding carboxylic acid.[5]
-
Cause: Presence of an oxidizing agent or exposure to air for prolonged periods at high temperatures.
-
Solution: Ensure the reaction is carried out under an inert atmosphere if necessary and use appropriate purification methods to remove any acidic byproducts.
-
-
Purification:
Logical Diagram for Minimizing Side Products
Caption: Logic for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound include:
-
Base-catalyzed Aldol Condensation: This is a common method involving the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide.[3]
-
Hydrolysis of an α-haloketone: This route involves the hydrolysis of a precursor like 2-bromo-1-(3-chlorophenyl)-1-propanone.[3][4]
-
Enantioselective Synthesis: For obtaining a specific enantiomer, methods like asymmetric dihydroxylation followed by oxidation, or the use of chiral catalysts like AD-mix-β, can be employed.[2][3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (e.g., 3-chlorobenzaldehyde) and the appearance of the product spot can be visualized under UV light.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry place, away from light. For long-term storage, refrigeration (-20°C) in a tightly sealed container is advisable.[6]
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Sodium hydroxide is corrosive and should be handled with care. The product itself is harmful if swallowed and can cause skin and eye irritation.[1]
Data Presentation
Table 1: Optimized Reaction Conditions for Aldol Condensation
| Parameter | Optimal Range | Reported Yield (%) | Reaction Time (h) |
| Temperature | 65-75°C | 82-87 | 3-5 |
| Sodium Hydroxide Concentration | 0.1-0.2 M | 85-90 | 4-6 |
| Acetone:Aldehyde Ratio | 3:1 to 5:1 | 80-85 | 2-4 |
| pH Control | 8.5-9.5 | 88-92 | 3-5 |
(Data compiled from available literature)[2]
Table 2: Comparison of Synthesis Routes
| Synthesis Route | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Aldol Condensation | 3-chlorobenzaldehyde, Acetone, NaOH | 80-92 | Readily available starting materials, one-pot reaction. | Potential for side products (enone, dibenzalacetone). |
| Hydrolysis | 2-bromo-1-(3-chlorophenyl)-1-propanone, Water, Base/Acid | 65-74 | Good for specific precursor availability. | Precursor synthesis required, potentially hazardous reagents.[4] |
| Enantioselective Synthesis | Precursor alkene, AD-mix-β | ~87 | Produces a single enantiomer. | More complex, expensive reagents.[2] |
Experimental Protocols
Protocol 1: Synthesis via Aldol Condensation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1 equivalent) in acetone (3-5 equivalents).
-
Addition of Base: While stirring, slowly add an aqueous solution of sodium hydroxide (0.1-0.2 M) to the mixture.
-
Reaction: Heat the reaction mixture to 65-75°C and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) or by crystallization from n-heptane.
Experimental Workflow for Aldol Condensation
Caption: General workflow for the aldol condensation synthesis.
Protocol 2: Enantioselective Synthesis of (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This protocol is adapted from a literature procedure for a similar compound.[2]
-
Reaction Setup: In a reaction vessel, prepare a mixture of AD-mix-β and methanesulfonamide in a tert-butyl alcohol-water solvent system. Cool the mixture to 0°C.
-
Substrate Addition: Add the alkene precursor, 1-(3-chlorophenyl)prop-1-ene (1 equivalent), to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0°C for 16 hours.
-
Quenching: Add sodium sulfite to quench the reaction and stir for another hour.
-
Work-up: Filter the mixture through Celite and wash with ether. Separate the aqueous and organic layers.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient to yield the (R)-enantiomer.[2]
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 4. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 5. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
preventing degradation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption. |
| Light | Protected from light (amber vial) | Prevents photolytic degradation. |
| Desiccant | Use of a desiccant in a secondary container | Further protects from moisture. |
Q2: What are the primary degradation pathways for this compound?
A2: this compound, being an α-hydroxy ketone, is susceptible to several degradation pathways:
-
Alpha-Ketol Rearrangement (Acyloin Rearrangement): This is a common rearrangement for α-hydroxy ketones and can be catalyzed by acid, base, or heat. It results in the isomeric product 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[1]
-
Oxidation: The hydroxyl group can be oxidized to a ketone, forming the dicarbonyl compound 1-(3-chlorophenyl)propane-1,2-dione. This can be followed by further oxidation to yield m-chlorobenzoic acid.
-
Hygroscopic Degradation: As a hygroscopic substance, it can absorb water, which may facilitate hydrolysis or other moisture-related degradation pathways.[2]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q3: What are the visible signs of degradation?
A3: Degradation of this compound may be indicated by the following:
-
Color Change: A noticeable change from its typical appearance (often a pale yellow liquid or solid) to a darker color.
-
Change in Physical State: If the compound is a solid, it may become sticky or oily due to moisture absorption.
-
Insolubility: Difficulty in dissolving in solvents in which it is normally soluble.
-
Unexpected Analytical Results: The appearance of new peaks in chromatograms (e.g., HPLC, GC) or unexpected spectroscopic data (e.g., NMR, IR).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Compound has darkened in color. | Oxidation or thermal degradation. | Store the compound under an inert atmosphere at -20°C. If degradation is suspected, re-analyze the material for purity before use. |
| Solid compound has become a viscous liquid or clumped together. | Moisture absorption due to its hygroscopic nature. | Dry the compound under vacuum. Store in a desiccator over a strong drying agent (e.g., P₂O₅). Handle in a glove box or a dry, inert atmosphere.[2][3] |
| Inconsistent experimental results using the same batch. | Degradation of the stock solution or improper storage of the solid. | Prepare fresh stock solutions for each experiment. Re-evaluate the storage conditions of the solid material. |
| Appearance of a new, major peak in HPLC analysis close to the main peak. | Isomerization via alpha-ketol rearrangement. | Ensure storage conditions are neutral and cold. Avoid exposure to acidic or basic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. |
| Thermal Degradation | Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis. |
| Photolytic Degradation | Expose the solid compound to direct sunlight or a photostability chamber for 24 hours. Dissolve in the mobile phase before analysis. |
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method such as HPLC-UV.
-
Aim for 10-20% degradation of the parent compound.[7] Adjust stress conditions if degradation is too low or too high.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method that can be optimized to separate this compound from its potential degradation products.[8][9][10]
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation:
-
The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. longdom.org [longdom.org]
- 6. bspublications.net [bspublications.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
challenges in the scale-up of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound, particularly during scale-up.
Issue 1: Low Yield in Aldol Condensation
-
Question: We are experiencing a significant drop in yield for the Aldol condensation between 3-chlorobenzaldehyde and acetone when moving from a 1L to a 20L reactor. What are the potential causes and solutions?
-
Answer: A decrease in yield during the scale-up of an Aldol condensation is a common challenge. Several factors could be contributing to this issue:
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Inadequate Mixing: In larger reactors, achieving uniform mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency. A computational fluid dynamics (CFD) study can help optimize mixer design and speed for your specific reactor geometry.
-
-
Poor Temperature Control: The Aldol condensation is an exothermic reaction. Inefficient heat removal in a larger reactor can lead to an increase in the formation of the dehydrated α,β-unsaturated ketone byproduct.[1]
-
Solution: Implement a more robust cooling system for the larger reactor. The addition of reactants should be done at a controlled rate to manage the exotherm. Consider using a jacketed reactor with a high-performance heat transfer fluid.
-
-
Inefficient Base Addition: The rate and method of base addition are critical. Slow, subsurface addition is often preferred at a larger scale to ensure uniform distribution and prevent localized high concentrations of the base, which can catalyze side reactions.
-
Solution: Utilize a dosing pump for the slow and controlled addition of the base. The addition point should be near the agitator to ensure rapid dispersion.
-
-
Issue 2: High Levels of Impurities in the Crude Product
-
Question: Our crude this compound from the hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one shows significant impurities upon HPLC analysis. How can we improve the purity of the crude product?
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Answer: Impurity formation in this hydrolysis reaction can be attributed to several factors:
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Side Reactions: Incomplete hydrolysis or side reactions of the bromo-ketone precursor can lead to impurities.
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Solution: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique like TLC or HPLC. Adjust the reaction time and temperature as needed. A temperature of around 60°C for 4 hours in a water/ethanol mixture has been reported to be effective.[1]
-
-
Decomposition of the Product: The α-hydroxy ketone product can be sensitive to harsh reaction conditions, leading to degradation.
-
Solution: Use a milder base or acid for the hydrolysis. Control the reaction temperature carefully to avoid overheating. Once the reaction is complete, neutralize the reaction mixture promptly and proceed with the work-up.
-
-
Quality of Starting Material: The purity of the starting 2-bromo-1-(3-chlorophenyl)propan-1-one is crucial.
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Solution: Ensure the starting material is of high purity. If necessary, purify the bromo-ketone before the hydrolysis step.
-
-
Issue 3: Difficulty in Product Isolation and Purification
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Question: We are struggling with the crystallization of this compound at a larger scale. The product tends to oil out. What can we do to improve the crystallization process?
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Answer: "Oiling out" during crystallization is a common scale-up issue. Here are some strategies to address this:
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Solvent System Optimization: The solvent system used for crystallization is critical.
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Solution: Experiment with different solvent and anti-solvent combinations. A mixture of a good solvent (e.g., isopropanol, ethyl acetate) and an anti-solvent (e.g., heptane, hexane) often works well. A patent suggests crystallization from n-heptane.
-
-
Cooling Rate: A rapid cooling rate can promote the formation of an oil instead of crystals.
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Solution: Implement a controlled and gradual cooling profile. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can also induce crystallization.
-
-
Purity of the Solution: The presence of impurities can inhibit crystallization.
-
Solution: Consider a pre-purification step before crystallization, such as a charcoal treatment or a quick filtration through a pad of silica gel, to remove baseline impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthesis route for this compound is most suitable for industrial scale-up?
A1: The choice of synthesis route for industrial scale-up depends on several factors including cost of raw materials, atom economy, safety, and ease of operation. Here is a comparative summary:
| Synthesis Route | Advantages for Scale-up | Disadvantages for Scale-up |
| Aldol Condensation | Readily available and inexpensive starting materials (3-chlorobenzaldehyde and acetone).[1] | Can be exothermic and requires careful temperature control to avoid byproduct formation.[1] Mixing at a large scale is critical. |
| Hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one | Can produce a high-purity product. | The bromo-ketone precursor is a lachrymator and requires careful handling. Bromine waste is generated. |
| Reduction of 1-(3-chlorophenyl)propane-1,2-dione | Can be a highly selective reaction. | The diketone starting material may be more expensive or require an additional synthesis step. |
| Oxidation of 1-(3-chlorophenyl)propane-1,2-diol | Can be a clean and selective method. | The diol precursor may not be readily available and could add to the overall cost. |
For large-scale production, the Aldol condensation is often favored due to the low cost and availability of the starting materials. However, significant process development is required to control the reaction parameters and ensure consistent yield and purity.
Q2: What are the key analytical methods for monitoring the reaction and ensuring the quality of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for process monitoring and quality control:
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Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction in the lab.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of the final product and identify any major impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of the hydroxyl and carbonyl functional groups.
Q3: How can we control the stereochemistry to produce a specific enantiomer of this compound?
A3: The production of a single enantiomer requires an asymmetric synthesis approach. Several strategies can be employed:
-
Chiral Catalysts: Using a chiral catalyst in the reduction of 1-(3-chlorophenyl)propane-1,2-dione can selectively produce one enantiomer.
-
Enzymatic Reactions: Biocatalysis using enzymes can offer high enantioselectivity in the reduction of the diketone or the hydrolysis of a suitable precursor.
-
Chiral Resolution: The racemic mixture can be separated into its individual enantiomers using techniques like diastereomeric salt formation and crystallization or chiral chromatography.
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldol Condensation (Lab Scale)
-
Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chlorobenzaldehyde (140.5 g, 1.0 mol) and acetone (290.5 g, 5.0 mol).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Base Addition: Slowly add a solution of sodium hydroxide (20 g, 0.5 mol) in water (200 mL) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid (1 M) to a pH of ~7.
-
Extraction: Extract the product with ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization from a suitable solvent system (e.g., isopropanol/heptane).
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60 °C).
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Inducing Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Further Cooling: Once crystallization has started, cool the mixture further in an ice bath or refrigerator to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound via Aldol condensation.
References
resolving peak tailing in HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis?
A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is problematic as it can negatively impact the accuracy and precision of quantification, reduce resolution between adjacent peaks, and decrease sensitivity.[3][4]
Q2: What are the most common causes of peak tailing for a compound like this compound?
A2: The most frequent causes of peak tailing include:
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns.[1][5][6][7] Polar compounds and those with basic functional groups are particularly susceptible to these interactions.[1][5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the analyte and the silanol groups on the column, affecting peak shape.[8][9][10]
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Insufficient Buffer Capacity: A buffer is used to maintain a constant pH. If the buffer concentration is too low, it may not effectively control the pH, leading to peak shape issues.[11][12]
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Column Issues: Problems such as column degradation, contamination, the formation of a void at the column inlet, or a partially blocked inlet frit can all lead to peak tailing.[3][6][12][13][14]
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Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, resulting in peak distortion.[6][12][13]
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Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing and improper connections, can cause peak broadening and tailing.[3][6][8]
Q3: How does the mobile phase pH specifically affect the analysis of this compound?
Q4: Can the choice of buffer and its concentration impact peak shape?
A4: Absolutely. The buffer maintains a stable pH, which is crucial for consistent ionization of the analyte and the stationary phase surface.[11] A buffer concentration that is too low may not be sufficient to control the pH, leading to tailing.[11][12] Increasing the buffer concentration, typically in the range of 10-50 mM, can help to mask residual silanol interactions and improve peak symmetry.[3][11] The type of buffer can also influence peak shape, with different buffers having varying effectiveness in improving peak asymmetry.[16]
Q5: When should I suspect that my column is the cause of the peak tailing?
A5: You should suspect a column issue if you observe a gradual or sudden onset of peak tailing for all peaks in your chromatogram.[14] This could indicate a partially blocked inlet frit.[14] If the tailing is more pronounced for your specific analyte, it could be due to column degradation, where the stationary phase has been chemically altered, or contamination from previous samples.[6][13][17] A physical void at the head of the column can also cause peak distortion.[3][4][12] A quick way to check is to replace the column with a new one of the same type; if the peak shape improves, the original column was likely the problem.[5]
Troubleshooting Guide
Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.
Step 1: Initial Assessment
-
Observe the Chromatogram: Does the tailing affect only the peak for this compound, or all peaks? If all peaks are tailing, it could suggest a system-wide issue like a blocked frit or extra-column volume.[14] If only the analyte peak is tailing, it is more likely a chemical interaction issue.
-
Review Method Parameters: Check your mobile phase composition, pH, buffer concentration, and flow rate to ensure they are correct and have been prepared accurately.
Step 2: Investigate Chemical Factors
-
Mobile Phase pH Adjustment:
-
Increase Buffer Concentration:
-
Add a Mobile Phase Modifier:
-
Rationale: To compete with the analyte for active sites on the stationary phase.
-
Action: For basic compounds, consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase, though this is a more traditional approach and may not be necessary with modern, high-purity silica columns.[1]
-
Step 3: Evaluate Sample and Injection Parameters
-
Sample Concentration:
-
Injection Solvent:
Step 4: Assess Hardware and Column Integrity
-
Check for Extra-Column Volume:
-
Column Flushing and Regeneration:
-
Rationale: To remove strongly retained contaminants.
-
Action: Flush the column with a strong solvent (e.g., isopropanol, or as recommended by the manufacturer).
-
-
Replace the Column:
Data Presentation
Table 1: Effect of Mobile Phase pH and Buffer Concentration on Peak Asymmetry
| Mobile Phase pH | Buffer Concentration (Phosphate) | Peak Asymmetry Factor (Tf) | Observations |
| 5.0 | 10 mM | 2.1 | Significant tailing |
| 4.0 | 10 mM | 1.8 | Reduced tailing |
| 3.0 | 10 mM | 1.4 | Further improvement in peak shape |
| 3.0 | 25 mM | 1.2 | Good peak symmetry |
| 2.5 | 25 mM | 1.1 | Optimal peak shape |
Note: This table presents hypothetical data to illustrate the expected trend. The Peak Asymmetry Factor (Tailing Factor, Tf) is a measure of peak shape, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Experimental Protocols
Protocol 1: Baseline HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A / Acetonitrile (70:30)
Protocol 2: Troubleshooting Experiment - Impact of Mobile Phase pH
-
Prepare three separate batches of Mobile Phase A, adjusting the pH to 5.0, 4.0, and 3.0, respectively, using phosphoric acid.
-
Equilibrate the HPLC system and column with the pH 5.0 mobile phase mixture for at least 15 column volumes.
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Inject the sample of this compound and record the chromatogram.
-
Calculate the peak asymmetry factor.
-
Repeat steps 2-4 for the pH 4.0 and pH 3.0 mobile phases.
-
Compare the peak shapes obtained at the different pH values.
Protocol 3: Troubleshooting Experiment - Impact of Buffer Concentration
-
Using the optimal pH determined in Protocol 2 (e.g., pH 3.0), prepare two batches of Mobile Phase A with buffer concentrations of 10 mM and 25 mM.
-
Equilibrate the system with the 10 mM buffer mobile phase mixture.
-
Inject the sample and record the chromatogram, calculating the peak asymmetry factor.
-
Repeat steps 2-3 with the 25 mM buffer mobile phase.
-
Compare the peak shapes to determine the effect of buffer concentration.
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. moravek.com [moravek.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. hplc.eu [hplc.eu]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. support.waters.com [support.waters.com]
minimizing by-product formation in the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound. The most common routes include:
-
Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[1]
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Oxidation of a Vicinal Diol: Selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.
-
Reduction of a Diketone: Controlled partial reduction of 1-(3-chlorophenyl)propane-1,2-dione.[1]
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Hydrolysis of an Epoxide: Ring-opening of 1-(3-chlorophenyl)-1,2-epoxypropane.[1]
-
Hydrolysis of a Halohydrin: Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone.[1]
Q2: What is the primary by-product in the aldol condensation synthesis of this compound?
A2: The primary by-product in the aldol condensation route is the α,β-unsaturated ketone, which is formed through a subsequent dehydration reaction of the desired β-hydroxy ketone product.[1] Controlling the reaction temperature is crucial to minimize the formation of this impurity.[1]
Q3: How can I minimize the formation of m-chlorobenzoic acid during the synthesis?
A3: The formation of m-chlorobenzoic acid is typically a result of over-oxidation, particularly when synthesizing the target molecule via the oxidation of 1-(3-chlorophenyl)propane-1,2-diol. To minimize this, it is recommended to use mild oxidizing agents and carefully control the reaction time and temperature.
Q4: Are there any specific impurities to be aware of when performing a reduction of 1-(3-chlorophenyl)propane-1,2-dione?
A4: Yes, the main potential by-product is the over-reduction product, 1-(3-chlorophenyl)propane-1,2-diol.[1] This occurs when both ketone functionalities are reduced. Careful selection of the reducing agent and control of stoichiometry are key to achieving the desired mono-reduction.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Aldol Condensation
| Potential Cause | Troubleshooting Step |
| Formation of α,β-unsaturated ketone by-product | Maintain a lower reaction temperature to disfavor the dehydration step.[1] |
| Inefficient enolate formation | Ensure the base used is of sufficient strength and the acetone is of high purity. |
| Side reactions of the aldehyde | Use a slight excess of acetone to ensure the complete reaction of 3-chlorobenzaldehyde. |
| Product loss during workup | Optimize the extraction and purification steps to minimize loss. |
Issue 2: Presence of m-Chlorobenzoic Acid Impurity in Diol Oxidation
| Potential Cause | Troubleshooting Step |
| Over-oxidation of the desired product | Use a milder oxidizing agent, such as Pyridinium Chlorochromate (PCC). |
| Prolonged reaction time or elevated temperature | Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. Maintain the recommended reaction temperature. |
| Oxidant stoichiometry | Use a controlled amount of the oxidizing agent to avoid excess that can lead to over-oxidation. |
Issue 3: Formation of 1-(3-chlorophenyl)propane-1,2-diol in Diketone Reduction
| Potential Cause | Troubleshooting Step |
| Over-reduction of the diketone | Use a less reactive reducing agent or a stoichiometric amount of a stronger reducing agent like sodium borohydride.[1] |
| Reaction temperature too high | Perform the reduction at a lower temperature to improve selectivity. |
| Incorrect workup procedure | Ensure the reaction is properly quenched and neutralized to prevent further reduction during workup. |
Data Presentation
Table 1: Comparison of Yields for Different Oxidation Methods
| Oxidation Method | Oxidizing Agent | Typical Yield | Reference |
| Jones Oxidation | Chromium trioxide in sulfuric acid/acetone | 65-75% | [2] |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | 80-90% | [2] |
| PCC Oxidation | Pyridinium Chlorochromate | ~74% | [2] |
| Enzymatic Oxidation | - | 85-92% | [2] |
Table 2: Reported Yield and Purity from Hydrolysis of 2-bromo-3'-chloropropiophenone
| Parameter | Value | Reference |
| HPLC Purity | 96.0 - 98.3% | [3] |
| Yield | 65 - 74% | [3] |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone
This protocol is adapted from a literature procedure for a similar compound and can be optimized for the target molecule.[4]
-
Reaction Setup: A mixture of AD-mix-β (50.6 g) and CH₃SO₂NH₂ (3.5 g, 0.037 mol) in a tert-butyl alcohol-water solvent system (120 mL/120 mL) is cooled to 0°C.
-
Addition of Starting Material: 1-(3-chlorophenyl)prop-1-ene (10 g, 0.036 mol) is added to the cooled reaction mixture.
-
Reaction: The mixture is stirred for 16 hours at 0°C.
-
Quenching: Sodium sulfite (36 g) is added, and the mixture is stirred for an additional hour.
-
Workup:
-
The mixture is filtered through a Celite pad and washed with ether.
-
The filtrate is transferred to a separation funnel, and the lower aqueous layer is discarded.
-
The upper organic phase is separated, dried over Na₂SO₄, filtered, and concentrated.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a hexanes-EtOAc gradient (10:1 to 3:1) to yield the final product.
Visualizations
Caption: Synthetic pathways to this compound and major by-products.
Caption: Troubleshooting workflow for minimizing by-product formation.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 3. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 4. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
dealing with emulsion formation during workup of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Technical Support Center: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for managing emulsion formation during the workup of this compound. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of emulsion formation during the workup of this compound?
Emulsion formation is a common issue during the liquid-liquid extraction phase of a reaction workup.[1][2][3] An emulsion is a stable colloid of two immiscible liquids, which prevents the clean separation of aqueous and organic layers.[1][4][5] For a molecule like this compound, which possesses both polar (hydroxyl group) and non-polar (chlorophenyl ring) moieties, several factors can contribute to this problem:
-
Presence of Surfactant-like Impurities: Byproducts or residual starting materials from the reaction can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[6][7]
-
Suspended Solids: Fine, insoluble particulate matter can accumulate at the interface, physically preventing the droplets of the dispersed phase from coalescing.[5][8]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, promoting the formation of fine droplets that can become stable.[6][9]
-
High Concentration: A high concentration of the product or other solutes in the organic layer can increase the viscosity and stability of an emulsion.
-
Solvent Choice: The use of chlorinated solvents like dichloromethane (DCM) or chloroform, particularly when extracting basic aqueous solutions, is often associated with a higher tendency to form emulsions.[8]
Q2: An emulsion has formed in my separatory funnel. What immediate steps can I take to break it?
If you encounter a persistent emulsion, there are several techniques you can employ, ranging from simple physical methods to chemical interventions.
-
Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate on their own with time.[8][10]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets without introducing enough energy to reform the emulsion.[9][11]
-
Add Brine ("Salting Out"): Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps to break the emulsion.[1][6][9][10][12]
-
Filtration: Pass the entire mixture through a physical medium to disrupt the emulsion.
-
Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning them can provide the force needed to separate the layers.[1][11][13]
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes dilute the mixture enough to destabilize the emulsion.[1][10]
Q3: How can I prevent or minimize emulsion formation in future experiments?
Prevention is often more effective than treatment. Consider these adjustments to your protocol:
-
Modify Agitation Technique: Instead of vigorous shaking, gently and slowly invert the separatory funnel multiple times to allow the phases to mix with minimal energy input.[6][9]
-
Pre-filter the Reaction Mixture: If you suspect the presence of fine solids, filter the crude reaction mixture before transferring it to the separatory funnel for the aqueous workup.[5]
-
Evaporate Reaction Solvent: Before the workup, remove the original reaction solvent using a rotary evaporator. Then, redissolve the residue in the desired extraction solvent.[8][10]
-
Use Phase Separator Paper: This specialized filter paper is hydrophobic, allowing the organic solvent to pass through while retaining the aqueous phase. It can replace the separatory funnel for separation and is very effective at avoiding emulsions.[14][15][16]
Troubleshooting Methods: A Comparative Overview
The following table summarizes and compares the most common techniques for resolving emulsions during workup.
| Method | Principle of Action | Typical Scale | Approx. Time | Key Considerations |
| Patience & Gentle Swirling | Allows droplets to coalesce naturally with minimal energy input. | Any | 15-60 min | Simplest method; may not work for very stable emulsions. |
| Addition of Brine (Salting Out) | Increases the ionic strength of the aqueous phase, forcing separation.[2][12] | Any | 5-15 min | Highly effective and common; introduces salt into the aqueous layer. |
| Filtration through Celite® | Physically removes fine solid particles that stabilize the emulsion.[8] | Any | 10-20 min | Very effective for emulsions caused by particulates; requires an extra filtration step. |
| Centrifugation | Applies g-force to accelerate the separation of phases based on density.[1][17] | Small (<50 mL) | 5-10 min | Highly effective but limited by sample volume and equipment availability. |
| Addition of a Different Solvent | A small amount of a miscible solvent (e.g., ethanol) can disrupt interfacial tension.[4][5] | Any | 5 min | Can be effective but may complicate solvent removal later. |
| Using Phase Separator Paper | Hydrophobic paper separates phases automatically during filtration.[14] | Any | 5-10 min | Excellent preventative measure and can replace a separatory funnel.[15] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Secure the separatory funnel containing the emulsified mixture in a ring stand.
-
Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Add the brine solution to the separatory funnel in a volume approximately 10-20% of the aqueous layer volume.
-
Stopper the funnel and gently rock or invert it 2-3 times to mix the brine with the aqueous phase. Do not shake vigorously.
-
Vent the funnel.
-
Allow the funnel to stand for 5-10 minutes and observe for layer separation. If necessary, gently swirl the contents.
-
Once the layers have separated, drain the aqueous layer, followed by the organic layer, into separate flasks.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Place a Büchner or Hirsch funnel on a filter flask connected to a vacuum source.
-
Place a piece of filter paper in the funnel that covers all the holes.
-
Wet the filter paper with the organic solvent being used in the extraction.
-
Prepare a slurry of Celite® in the same organic solvent (it should have the consistency of a thin milkshake).
-
With the vacuum on gently, pour the Celite® slurry into the funnel to create a flat, even pad approximately 1-2 cm thick.
-
Gently pour the entire emulsified mixture from the separatory funnel onto the Celite® pad.
-
The liquid should pass through, leaving the particulate matter on the Celite®. The filtrate collected in the flask should now be a clean two-phase mixture.
-
Transfer the filtrate back to a clean separatory funnel and separate the layers.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for addressing emulsion formation.
Caption: A step-by-step decision tree for resolving emulsions in the lab.
References
- 1. biotage.com [biotage.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. brainkart.com [brainkart.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 8. Workup [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
- 14. tischscientific.com [tischscientific.com]
- 15. Filtration Filter Paper Phase Separating | PCI SCIENTIFIC SUPPLY, INC. [pciscientific.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. US6214236B1 - Process for breaking an emulsion - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for the crystallization of this compound?
A1: Based on documented procedures and general chemical principles, a non-polar solvent or a mixed-solvent system involving an anti-solvent is recommended.
-
Single Solvent System: A published method successfully uses n-heptane for the crystallization of this compound.[1]
-
Mixed-Solvent System: A common strategy for α-hydroxy ketones is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" anti-solvent (in which it is sparingly soluble) to induce precipitation. Given the compound's ketone and hydroxyl groups, moderately polar solvents are likely good solubilizers.[2]
The following table summarizes potential solvent systems. Researchers should perform small-scale solubility tests to determine the optimal system for their specific material.
| Solvent System Type | "Good" Solvent (for dissolving) | "Poor" / Anti-Solvent (for precipitating) | Rationale & Remarks |
| Single Solvent | N/A | n-Heptane | A documented successful method involves crystallizing the residue directly from n-heptane.[1] |
| Mixed: Ketone/Alkane | Acetone | n-Heptane or Hexane | Acetone is a good solvent for ketones.[2] The slow addition of an alkane anti-solvent can effectively induce crystallization. |
| Mixed: Ester/Alkane | Ethyl Acetate (EtOAc) | n-Heptane or Hexane | A common solvent pair for purifying organic compounds. A related purification used a Hexanes-EtOAc mixture for chromatography.[3] |
| Mixed: Ether/Alkane | Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | n-Heptane or Hexane | Provides a different polarity balance that can sometimes prevent "oiling out" and promote crystal growth.[2] |
Q2: What is the expected physical form and appearance of this compound?
A2: There are conflicting reports on the physical state of this compound, which may depend on its purity and whether it is a racemic mixture or a single enantiomer. It has been described as a solid , a pale yellow liquid , and a related chiral compound was isolated as a light greenish oil .[3][4] This ambiguity suggests that the compound may have a low melting point or can easily form a supersaturated oil, making crystallization challenging.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If a clear solution does not yield crystals, it is likely supersaturated. Several techniques can be used to induce nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]
-
Seeding: If you have a previous batch of crystalline product, add a single, tiny crystal to the supersaturated solution. This provides a template for further crystallization.[6]
-
Concentration: If the compound is too soluble, carefully evaporate a portion of the solvent and allow the solution to cool again.[5][6]
-
Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid rapid precipitation.[6]
Troubleshooting Guide
Problem: Crystallization does not occur, and the solution remains clear.
This common issue indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated. The following workflow provides a step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for initiating crystallization.
Problem: The compound separates as an oil instead of crystals ("oiling out").
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to excessive supersaturation or rapid cooling.
Solutions:
-
Re-dissolve and Dilute: Reheat the mixture until the oil fully dissolves. Add a small amount (1-5% of total volume) of the "good" solvent to slightly decrease the saturation level.[5]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated by paper towels or a cork ring, before moving it to a colder environment like a refrigerator.[5] Rapid cooling encourages oil formation over orderly crystal growth.
-
Lower the Saturation Temperature: By adding more of the "good" solvent, you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.
-
Change Solvents: If oiling persists, consider a different solvent system, perhaps one with a lower boiling point, which may encourage crystallization at a lower temperature.
Problem: The resulting crystals are very fine, like powder, or appear impure.
This is often a result of crystallization occurring too quickly, trapping impurities within the rapidly forming crystal lattice.[5]
Solutions:
-
Increase Solvent Volume: The goal is to slow down the crystal growth. Re-dissolve the solid by heating and add more of the "good" or primary solvent to slightly exceed the minimum amount needed for dissolution at high temperature.[5]
-
Slower Cooling: An ideal crystallization should see initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[5] Ensure the solution cools as slowly as possible. An insulated flask or a dewar can be used for very slow cooling.
-
Consider a Charcoal Step: If the hot, dissolved solution has a noticeable color and the pure compound is expected to be colorless, colored impurities may be present. Adding a small amount of activated charcoal to the hot solution and then hot-filtering it can remove these impurities before crystallization.
Experimental Protocols
Protocol 1: Single-Solvent Crystallization (Using n-Heptane)
This protocol is based on a documented procedure for this specific compound.[1]
-
Dissolution: Place the crude this compound (as an oil or solid) into an Erlenmeyer flask. Add a minimal amount of n-heptane and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: General Mixed-Solvent (Solvent/Anti-Solvent) Crystallization
This protocol provides a general workflow for developing a mixed-solvent crystallization procedure.
Caption: Workflow for a mixed-solvent (anti-solvent) crystallization.
References
- 1. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
Technical Support Center: Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Welcome to the technical support guide for the characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions & Troubleshooting
Q1: My initial ¹H NMR spectrum of the crude product is complex and doesn't show a clean product. What are the likely impurities?
A1: The synthesis of this compound, often via an aldol-type reaction or hydrolysis, can result in several common byproducts and unreacted starting materials. Identifying their characteristic signals is key to diagnosing the issue.
Troubleshooting Workflow for Complex NMR Spectra
Caption: Logical workflow for diagnosing and resolving a complex crude NMR spectrum.
Expected NMR Data for Product and Common Impurities
| Compound | Key ¹H NMR Signals (approx. δ, ppm in CDCl₃) | Notes |
| Product | ~5.1 (s or d, 1H, -CH(OH)-), ~2.2 (s, 3H, -CH₃), 7.2-7.5 (m, 4H, Ar-H) | The hydroxyl proton (-OH) is often a broad singlet and its position is variable. |
| 3-Chlorobenzaldehyde | ~9.9 (s, 1H, -CHO), 7.5-7.9 (m, 4H, Ar-H) | Unreacted starting material from aldol synthesis. |
| Dehydration Product | Vinylic protons (C=CH) between 6.0-7.0 ppm. | An α,β-unsaturated ketone forms if the β-hydroxy ketone loses water.[1][2] |
| 2-Bromo-3'-chloropropiophenone | Signals for the methine and methyl group will be significantly different. | Unreacted starting material if synthesis is via hydrolysis.[3] |
Q2: My mass spectrum shows multiple peaks around the expected molecular weight. How do I correctly interpret the data?
A2: The mass spectrum of this compound has two key features that can initially seem confusing: the chlorine isotope pattern and susceptibility to form adducts or fragments.
-
Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any ion containing chlorine will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.[4]
-
Common Ions: In Electrospray Ionization (ESI), it is common to see the protonated molecule ([M+H]⁺) and adducts with salts present in the solvent or glassware, such as sodium ([M+Na]⁺).[4]
-
Fragmentation: The molecule can easily lose water (-H₂O) from the hydroxyl group, especially with higher energy ionization methods. Alpha-cleavage next to the carbonyl group is also a possible fragmentation pathway.[4]
Expected Mass-to-Charge (m/z) Ratios
| Ion Description | Formula | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) |
| Molecular Ion [M]⁺ | C₉H₉ClO₂ | 184.03 | 186.03 |
| Protonated Molecule [M+H]⁺ | C₉H₁₀ClO₂ | 185.04 | 187.04 |
| Sodium Adduct [M+Na]⁺ | C₉H₉ClNaO₂ | 207.02 | 209.02 |
| Dehydration Fragment [M-H₂O]⁺ | C₉H₇ClO | 166.02 | 168.02 |
| Acetyl Cation Fragment | C₂H₃O | 43.02 | N/A |
Q3: I am observing product degradation during silica gel column chromatography. How can I improve the stability and purification?
A3: Beta-hydroxy ketones can be sensitive to the acidic nature of standard silica gel, which can catalyze a dehydration reaction to form an α,β-unsaturated ketone byproduct.[1][2] This leads to lower yields and impure fractions.
Purification Optimization Strategy
Caption: Decision-making process to prevent degradation during chromatographic purification.
Recommendations:
-
Neutralize the Mobile Phase: Add a small amount of a base, like triethylamine (~0.1-1%), to your eluent (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Work at Lower Temperatures: If feasible, running the column in a cold room can slow down the degradation process.
Standard Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity.
-
Methodology:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer (400 MHz or higher recommended).
-
For ¹H NMR, a standard acquisition with 8-16 scans is usually sufficient.
-
For ¹³C NMR, a longer acquisition time with more scans will be necessary to achieve a good signal-to-noise ratio.
-
Process the data, referencing the solvent residual peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the molecular formula and identify the molecule.
-
Methodology:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an ESI source.
-
Operate in positive ion mode to observe protonated molecules ([M+H]⁺) and adducts.
-
Acquire data over a relevant mass range (e.g., m/z 100-400).
-
Compare the observed exact mass of the molecular ion peak with the calculated theoretical mass for the formula C₉H₉ClO₂ to confirm elemental composition. Check for the characteristic 3:1 isotopic pattern for chlorine.
-
3. Flash Column Chromatography
-
Objective: To purify the crude product.
-
Methodology:
-
Select an appropriate solvent system using Thin Layer Chromatography (TLC), aiming for a product Rf of ~0.3. A gradient of ethyl acetate in hexane is a common choice.
-
If necessary, add 0.1% triethylamine to both solvents to prevent degradation.
-
Pack a column with silica gel in the starting eluent.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column (or adsorb it onto a small amount of silica for dry loading).
-
Run the column under positive pressure, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- 1. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 2. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 3. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 4. This compound | 857233-13-7 | Benchchem [benchchem.com]
catalyst selection for efficient synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods include:
-
Base-Catalyzed Aldol Condensation (Claisen-Schmidt type): This is a widely recognized method involving the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide.[1]
-
Hydrolysis of an α-haloketone precursor: This involves the hydrolysis of a precursor like 2-bromo-1-(3-chlorophenyl)-1-propanone.
-
Selective Oxidation of a Vicinal Diol: This pathway starts with the synthesis of 1-(3-chlorophenyl)propane-1,2-diol, which is then selectively oxidized.[1]
-
Reduction of a 1,2-Diketone: The controlled partial reduction of 1-(3-chlorophenyl)propane-1,2-dione can yield the desired α-hydroxy ketone.[1]
Q2: How can I synthesize a specific enantiomer of this compound?
A2: Enantiomerically enriched this compound can be prepared through asymmetric synthesis. One reported method involves the asymmetric dihydroxylation of 3-chloro-α-methylstyrene to form an enantiomerically enriched diol, followed by regioselective oxidation.[1] Another approach is the enantioselective reduction of the corresponding diketone precursor using chiral catalysts.[1] For instance, the use of (R)-BINAP-silver complexes as catalysts in the nitroso aldol reaction of tin enolates can produce chiral α-hydroxy ketones with high enantioselectivity.[2][3]
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: For the Aldol condensation, elevated temperatures (e.g., 60–80°C) can promote a dehydration side reaction, leading to the formation of an unsaturated ketone. Lower temperatures may significantly slow down the reaction rate.[1]
-
Concentration: The concentration of reactants and catalysts directly impacts the reaction rate and can influence the product distribution.
-
pH: In base-catalyzed reactions, the pH must be carefully controlled to facilitate the desired reaction while minimizing side reactions.
Troubleshooting Guides
Method 1: Base-Catalyzed Aldol Condensation
This method is based on the Claisen-Schmidt condensation between 3-chlorobenzaldehyde and acetone.
Experimental Protocol:
A detailed protocol for a similar Claisen-Schmidt reaction involves dissolving 3-chlorobenzaldehyde and acetone in ethanol, followed by the addition of a 10% NaOH solution. The mixture is stirred until a precipitate forms and then allowed to stand. The crude product is collected after cooling in an ice bath. Recrystallization from ethanol is a common purification method.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the base is fresh and of the correct concentration.- Increase the reaction time or slightly elevate the temperature, monitoring for byproduct formation.- Use a solvent-free grinding method with solid NaOH, which has been shown to give high yields in similar reactions.[4] |
| Self-condensation of acetone. | - Use an excess of the aldehyde relative to acetone. | |
| Cannizzaro reaction of 3-chlorobenzaldehyde. | - Slowly add the base to the reaction mixture to avoid a high localized concentration. | |
| Formation of a yellow, oily byproduct | Formation of the α,β-unsaturated ketone (chalcone) via dehydration. | - Maintain a lower reaction temperature to disfavor the dehydration step.[1] |
| Polymerization of the aldehyde. | - Ensure the reaction is performed under an inert atmosphere if necessary. | |
| Difficulty in product purification | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants.- Use column chromatography for purification if recrystallization is ineffective. |
| Contamination with the dehydrated byproduct. | - Adjust the recrystallization solvent system to selectively crystallize the desired product. |
Method 2: Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone
This method involves the nucleophilic substitution of the bromine atom with a hydroxyl group.
Experimental Protocol:
A general procedure involves the hydrolysis of 2-bromo-3'-chloropropiophenone in the presence of a base (like NaOH, KOH, Na₂CO₃, or NaHCO₃) and a phase transfer catalyst in water at a temperature between 20-100°C for 4-6 hours.[5]
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete hydrolysis. | - Increase the reaction temperature or prolong the reaction time.- Ensure efficient stirring to facilitate the phase transfer catalysis. |
| Formation of elimination byproducts. | - Use a milder base or lower the reaction temperature. | |
| Product is difficult to isolate from the aqueous phase | Product has some water solubility. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous phase with NaCl to decrease the solubility of the organic product. |
Catalyst Selection and Performance
| Catalyst/Reagent | Synthetic Method | Reported Yield | Purity (HPLC) | Notes |
| NaOH | Base-catalyzed Aldol Condensation | - | - | A common and cost-effective method.[1] |
| NaOH/Phase Transfer Catalyst | Hydrolysis of 2-bromo-3'-chloropropiophenone | 65-74% | 96.1-98.3% | A two-step synthesis involving hydrolysis followed by oxidation and reduction.[5] |
| AD-mix-β | Asymmetric Dihydroxylation | 87% (for the diol precursor) | - | Used for the synthesis of the chiral diol precursor.[6] |
| (R)-BINAP-silver complexes | Nitroso Aldol Reaction | Up to 93% | - | For the enantioselective synthesis of α-hydroxy ketones.[2] |
Visualizing the Workflow and Troubleshooting
Experimental Workflow for Base-Catalyzed Aldol Condensation
Caption: A typical experimental workflow for the synthesis of this compound via base-catalyzed aldol condensation.
Troubleshooting Logic for Low Yield in Aldol Condensation
Caption: A decision tree for troubleshooting low yield in the base-catalyzed aldol condensation synthesis.
References
- 1. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic enantioselective synthesis of alpha-aminooxy and alpha-hydroxy ketone using nitrosobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 6. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to produce 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in pharmaceutical synthesis. The following sections detail quantitative data, experimental protocols, and visual representations of the primary synthesis pathways, offering a thorough resource for process optimization and selection.
Comparison of Synthesis Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. Below is a summary of the key quantitative data for the most common routes.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| Aldol Condensation | 3-Chlorobenzaldehyde, Acetone | Sodium Hydroxide | 3-6 hours | 82-90% | >95% | [1] |
| Hydrolysis | 2-Bromo-3'-chloropropiophenone | Acid or Base, Water | 4-6 hours | 65-74% | 96-98.3% | [2] |
| Asymmetric Synthesis | (E/Z)-1-(3-chlorophenyl)prop-1-ene | AD-mix-β, CH₃SO₂NH₂ | 16 hours | 87% | Not Specified | [3] |
| Oxidation | 1-(3-chlorophenyl)propene | RuCl₃, NaIO₄ | Not Specified | 46% (mixture) | Not Specified | [2] |
| Selective Reduction | 1-(3-Chlorophenyl)propane-1,2-dione | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| CBS Reduction | 1-(3-Chlorophenyl)propane-1,2-dione | Chiral Oxazaborolidine, Borane Source | Not Specified | High (general) | High (general) | [5][6][7][8][9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Aldol Condensation
This route involves the base-catalyzed condensation of 3-chlorobenzaldehyde with acetone.
Procedure:
-
A solution of 3-chlorobenzaldehyde and a molar excess of acetone is prepared in a suitable solvent, such as a mixture of water and ethanol.
-
A catalytic amount of sodium hydroxide is added to the mixture.
-
The reaction is stirred at a controlled temperature, typically between 65-75°C, for 3-5 hours.
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The product is extracted with an organic solvent and purified by recrystallization or column chromatography.
Hydrolysis of 2-Bromo-3'-chloropropiophenone
This method relies on the nucleophilic substitution of a bromine atom with a hydroxyl group.
Procedure:
-
2-Bromo-3'-chloropropiophenone is dissolved in a mixture of water and a co-solvent like ethanol.
-
An acid or base catalyst (e.g., sulfuric acid or sodium hydroxide) and a phase transfer catalyst are added.
-
The mixture is heated to 20-100°C and stirred for 4-6 hours.
-
After the reaction, the product is isolated by extraction and purified. A reported example with a yield of 65% and purity of 96.3% involved heating at 60°C for 5 hours[2].
Asymmetric Synthesis via Dihydroxylation
This enantioselective route yields a specific stereoisomer of the target molecule.
Procedure:
-
A mixture of AD-mix-β and methanesulfonamide (CH₃SO₂NH₂) in a tert-butyl alcohol-water solvent system is cooled to 0°C.
-
(E/Z)-1-(3-chlorophenyl)prop-1-ene is added to the cooled mixture.
-
The reaction is stirred at 0°C for 16 hours.
-
Sodium sulfite is added, and the mixture is stirred for an additional hour.
-
The product is isolated by filtration, extraction, and purified by column chromatography to yield (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone with a reported yield of 87%[3].
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations for the described synthesis routes.
Aldol Condensation Pathway
Hydrolysis Pathway
Asymmetric Synthesis Pathway
Discussion and Comparison
-
Aldol Condensation: This is a high-yielding and well-established route that utilizes readily available and inexpensive starting materials. The reaction conditions are relatively mild, making it suitable for large-scale production. However, it produces a racemic mixture of the product.
-
Hydrolysis: This method provides a straightforward conversion with good purity. The yield can be moderate, and the starting material, an α-haloketone, may be more expensive than the precursors for the aldol condensation.
-
Asymmetric Synthesis: This is the preferred route for obtaining enantiomerically pure product, which is often a requirement in pharmaceutical applications. The use of chiral catalysts like AD-mix-β allows for high stereoselectivity. While the yield is good, the reagents can be expensive, and the multi-step nature of the process may be a drawback for industrial-scale synthesis.
-
Oxidation of 1-(3-chlorophenyl)propene: This route has been reported but suffers from low yield and the formation of a mixture of isomers that are difficult to separate[2]. This makes it a less viable option for producing the desired product with high purity.
-
Selective Reduction of 1-(3-Chlorophenyl)propane-1,2-dione: This is a conceptually direct route to the α-hydroxy ketone. The challenge lies in the selective reduction of one of the two carbonyl groups. While various reducing agents can be employed, achieving high selectivity can be difficult.
Conclusion
The choice of synthesis route for this compound depends heavily on the desired final product specifications, particularly regarding stereochemistry, and economic considerations. For racemic material on a large scale, the Aldol Condensation offers an excellent balance of high yield and low-cost starting materials. When enantiopurity is critical, Asymmetric Synthesis using methods like Sharpless asymmetric dihydroxylation is the most effective approach, despite the higher cost of reagents. The Hydrolysis route presents a viable alternative, especially when the α-bromo ketone precursor is readily available. Further research into the selective reduction of the corresponding dione, particularly using methods like the CBS reduction, could open up more efficient and enantioselective pathways to this important pharmaceutical intermediate.
References
- 1. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 2. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 3. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Validation of Analytical Methods for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a significant intermediate and impurity in the synthesis of Bupropion.[1][2][3] The focus is on providing objective performance comparisons supported by generalized experimental data and detailed methodologies.
Introduction to this compound
This compound is an α-hydroxy ketone, a class of compounds known for their specific reactivity. Its analysis is critical for quality control in the pharmaceutical industry, particularly in the manufacturing of Bupropion, where it is considered a related compound.[2] Accurate and precise analytical methods are essential for its quantification in various stages of drug development and production. While specific validated methods for this compound are not widely published, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used for its characterization.[2]
Comparison of Analytical Methods
The two primary methods suitable for the analysis of this compound are HPLC with Ultraviolet (UV) detection and HPLC with tandem Mass Spectrometry (MS/MS) detection. The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Feature | HPLC-UV | HPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the unique mass fragmentation patterns of the analyte. |
| Sensitivity | Generally in the µg/mL to ng/mL range. | High, typically in the ng/mL to pg/mL range. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Accuracy | High, typically with recovery values between 98-102%. | Very high, with recovery values often closer to 100%. |
| Precision | High, with Relative Standard Deviation (RSD) < 2%. | Very high, with RSD typically < 1%. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Robustness | Generally robust for routine quality control. | Can be more complex to operate and maintain. |
| Typical Use | Routine quality control, purity testing, and content uniformity. | Trace level analysis, impurity profiling, and analysis in complex biological matrices. |
Experimental Protocols
A detailed methodology for the validation of an HPLC-UV method is provided below. This protocol can be adapted for an HPLC-MS/MS method by modifying the detector and associated parameters.
Proposed HPLC-UV Method for this compound
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Validation Parameters and Procedures
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known related substances and impurities.
-
Assess the peak purity of the analyte using a photodiode array (PDA) detector.
-
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy (Recovery): The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 2°C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze the system suitability parameters for each condition.
-
Data Presentation
The following tables summarize the expected results from the validation of the proposed HPLC-UV method.
Table 1: Linearity Data
| Concentration (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 50 | 500,000 |
| 75 | 75 | 750,000 |
| 100 | 100 | 1,000,000 |
| 125 | 125 | 1,250,000 |
| 150 | 150 | 1,500,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision Data
| Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | Repeatability RSD (%) (n=6) | Intermediate Precision RSD (%) (n=6) |
| 80% | 80 | 99.5 | - | - |
| 100% | 100 | 100.2 | < 1.0 | < 2.0 |
| 120% | 120 | 99.8 | - | - |
Table 3: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Table 4: Robustness Data
| Parameter Varied | Variation | System Suitability | Result |
| Flow Rate | 0.9 mL/min | Tailing Factor | < 1.5 |
| 1.1 mL/min | Resolution | > 2.0 | |
| Mobile Phase | 58% Acetonitrile | Tailing Factor | < 1.5 |
| 62% Acetonitrile | Resolution | > 2.0 |
Visualizations
The following diagram illustrates the general workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
The following diagram illustrates the logical relationship between different validation parameters.
Caption: Interrelation of Analytical Method Validation Parameters.
References
A Spectroscopic Showdown: Comparing 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its Isomer
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical isomers is paramount. Subtle differences in molecular structure can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of two isomers: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. Both are notable as intermediates and impurities in the synthesis of bupropion, an antidepressant and smoking cessation aid.[1][2][3][4][5] This analysis is supported by available experimental and predicted spectroscopic data, offering a valuable resource for researchers in quality control and chemical synthesis.
At a Glance: Key Spectroscopic Differences
The primary distinction between these two isomers lies in the relative positions of the hydroxyl (-OH) and carbonyl (C=O) groups. This structural variance gives rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allowing for their unambiguous identification.
| Spectroscopic Technique | This compound | 1-(3-Chlorophenyl)-2-hydroxypropan-1-one |
| ¹H NMR | Predicted singlet for the methyl protons (~2.2 ppm). Predicted methine proton signal further downfield.[6] | Experimental doublet for the methyl protons (~1.45 ppm).[7] |
| ¹³C NMR | Predicted carbonyl carbon signal around 210 ppm.[6] | The carbonyl carbon is expected to be in a similar region, but the chemical shifts of the adjacent carbons will differ significantly. |
| IR Spectroscopy | Characteristic C=O and O-H stretching frequencies. | Similar characteristic C=O and O-H stretching frequencies, with potential subtle shifts due to molecular environment. |
| Mass Spectrometry | Predicted fragmentation pattern includes a prominent acetyl cation (m/z 43). | Fragmentation is expected to differ due to the different arrangement of functional groups. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
1-(3-Chlorophenyl)-2-hydroxypropan-1-one: Experimental ¹H NMR data for the (R)-enantiomer shows a doublet for the methyl protons at 1.45 ppm (J = 7.1 Hz).[7] The aromatic protons appear as a multiplet between 7.46 and 7.91 ppm, and the methine proton is observed as a multiplet between 5.08 and 5.15 ppm.[7]
| Assignment | This compound (Predicted ¹H NMR) [6] | (R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one (Experimental ¹H NMR) [7] |
| Methyl Protons (-CH₃) | ~2.2 ppm (s) | 1.45 ppm (d, J = 7.1 Hz) |
| Methine Proton (-CH) | Downfield | 5.08-5.15 ppm (m) |
| Hydroxyl Proton (-OH) | Variable | 3.65-3.68 ppm (m) |
| Aromatic Protons (Ar-H) | 7.2-7.5 ppm | 7.46-7.91 ppm (m) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Both isomers are expected to show a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1700-1725 cm⁻¹, and a broad absorption band for the hydroxyl group (O-H) stretch, around 3200-3600 cm⁻¹. While the exact positions of these bands may differ slightly between the two isomers due to differences in their electronic environments, these characteristic absorptions confirm the presence of both key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, a plausible fragmentation pathway upon ionization involves alpha-cleavage, leading to the formation of a stable acetyl cation with a mass-to-charge ratio (m/z) of 43. Another likely fragmentation is benzylic cleavage, resulting in a 1-(3-chlorophenyl)hydroxy-methylium ion (m/z 141/143).
The fragmentation pattern for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one would be expected to differ. For example, cleavage between the carbonyl carbon and the adjacent methine carbon would lead to different fragment ions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Logic
The process of spectroscopic comparison follows a logical workflow, from sample preparation to data analysis and structural confirmation.
Caption: Workflow for the spectroscopic comparison of chemical isomers.
The following diagram illustrates the logical relationship between the isomeric structures and their expected primary spectroscopic features.
Caption: Relationship between isomeric structure and key spectroscopic features.
References
- 1. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 2. Cas 152943-33-4,1-(3-Chlorophenyl)-2-hydroxy-1-propanone | lookchem [lookchem.com]
- 3. 1-(3-Chlorophenyl)-2-hydroxy-1-propanone | 152943-33-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 7. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of the Biological Activities of Bupropion and its Process Impurity, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized antidepressant and smoking cessation aid, bupropion, with one of its known process impurities and degradation products, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, also referred to as Bupropion Related Compound F. While extensive data exists for bupropion, it is critical to note that there is a significant lack of publicly available experimental data on the biological activity of this compound. Therefore, this comparison is based on the established profile of bupropion and the hypothesized activities of the impurity, drawn from its structural similarity.
Executive Summary
Bupropion is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI) with a distinct pharmacological profile that differentiates it from other classes of antidepressants.[1][2][3] Its clinical efficacy in treating major depressive disorder and aiding in smoking cessation is well-documented.[3] In contrast, this compound is primarily recognized as an impurity formed during the synthesis and degradation of bupropion.[4][5] Due to its structural relationship to bupropion, there is a theoretical potential for similar biological interactions; however, a comprehensive pharmacological and toxicological assessment is currently absent in the scientific literature. This guide aims to present the known data for bupropion and highlight the existing knowledge gap for its impurity, emphasizing the need for future research.
Data Presentation: A Comparative Overview
The following tables summarize the available and hypothesized quantitative data for bupropion and this compound.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Bupropion | This compound |
| Chemical Formula | C₁₃H₁₈ClNO | C₉H₉ClO₂ |
| Molecular Weight | 239.74 g/mol | 184.62 g/mol [6] |
| Mechanism of Action | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1][2][3] | Not Experimentally Determined. Hypothesized to have potential weak NDRI activity due to structural similarity. |
| Primary Metabolites | Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion[3] | Not applicable (is a metabolite/degradation product itself). |
| Bioavailability | Low and variable (5-20%) due to extensive first-pass metabolism. | Unknown. |
| Protein Binding | ~84%[2] | Unknown. |
| Half-life | ~21 hours (parent compound)[2] | Unknown. |
Table 2: Comparative Pharmacodynamics
| Target | Bupropion (IC₅₀ / Kᵢ) | This compound (IC₅₀ / Kᵢ) |
| Norepinephrine Transporter (NET) | Weak inhibitor (Kᵢ values vary, generally in the low micromolar range) | Not Experimentally Determined. |
| Dopamine Transporter (DAT) | Weak inhibitor (Kᵢ values vary, generally in the low micromolar range) | Not Experimentally Determined. |
| Serotonin Transporter (SERT) | Negligible activity (IC₅₀ > 10,000 nM)[1] | Not Experimentally Determined. |
| Nicotinic Acetylcholine Receptors (nAChRs) | Non-competitive antagonist[2] | Not Experimentally Determined. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to characterize the biological activity of compounds like bupropion. No specific experimental protocols for this compound have been published.
Neurotransmitter Transporter Binding Assays
Objective: To determine the binding affinity of a compound to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Methodology:
-
Preparation of Synaptosomes: Rodent (e.g., rat striatum for DAT, hippocampus for NET and SERT) brain tissue is homogenized in a sucrose buffer. The homogenate is then centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the synaptosomes (nerve terminals).
-
Radioligand Binding: Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound (bupropion).
-
Separation and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
Objective: To measure the functional inhibition of neurotransmitter reuptake by a compound.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters are cultured in appropriate media.
-
Uptake Assay: Cells are pre-incubated with varying concentrations of the test compound (bupropion). A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then added, and the incubation is continued for a short period.
-
Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.
Mandatory Visualizations
The following diagrams illustrate the known signaling pathway of bupropion and a hypothetical experimental workflow for comparing the two compounds.
Caption: Mechanism of action of Bupropion as a Norepinephrine-Dopamine Reuptake Inhibitor.
Caption: A proposed experimental workflow for the comparative biological evaluation.
Discussion and Future Directions
The stark contrast in the available data between bupropion and its impurity, this compound, underscores a significant knowledge gap. While bupropion's mechanism as a dual norepinephrine and dopamine reuptake inhibitor is well-established, the biological activity of its impurity remains uncharacterized.
The structural similarity, specifically the presence of the 3-chlorophenyl ring and a keto-alcohol moiety, suggests that this compound could potentially interact with monoamine transporters. However, the absence of the tert-butylamino group, which is crucial for the pharmacological activity of bupropion, makes it highly probable that any such interaction would be significantly weaker. Without experimental data, this remains speculative.
For drug development and safety assessment, it is imperative to characterize the pharmacological and toxicological profiles of significant impurities. Future research should prioritize the following:
-
In Vitro Pharmacological Profiling: Conduct comprehensive binding and uptake assays for this compound against a panel of neurotransmitter transporters (DAT, NET, SERT) and receptors.
-
Toxicology Studies: Perform in vitro and in vivo toxicological assessments to determine the safety profile of this impurity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogues to understand the contribution of different functional groups to the biological activity, or lack thereof.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. chemwhat.com [chemwhat.com]
- 4. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. scbt.com [scbt.com]
Confirming the Structure of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. We present supporting experimental data and detailed methodologies to objectively demonstrate the power of these techniques in confirming molecular structures.
Introduction
Accurate structural confirmation is a critical step in chemical research and drug development. While one-dimensional (1D) NMR provides initial insights, complex molecules often exhibit signal overlap, making unambiguous assignments challenging. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which helps to resolve overlapping signals and reveal correlations between different nuclei within a molecule.[1][2] This guide will walk through the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to verify the structure of this compound.
The target molecule, this compound, is an organic compound with the chemical formula C₉H₉ClO₂.[3][4][5] Its structure features a 3-chlorophenyl group, a hydroxyl group, and a ketone, presenting a distinct set of proton and carbon environments ideal for 2D NMR analysis.[6]
Experimental Protocols
High-resolution 2D NMR spectra were acquired using a standard 500 MHz NMR spectrometer. A sample of this compound (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). All experiments were performed at 298 K.
1. ¹H-¹H COSY: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] The spectrum was acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).
2. ¹H-¹³C HSQC: The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[7][9][10] The spectrum was recorded with a spectral width of 10 ppm in the proton dimension and 160 ppm in the carbon dimension.
3. ¹H-¹³C HMBC: The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer in conjugated systems.[10][11] This is crucial for identifying connectivity across quaternary carbons and heteroatoms.[8] The experiment was optimized for a long-range coupling constant of 8 Hz.
Data Presentation: Confirming Connectivity
The following table summarizes the key 2D NMR correlations that would be expected for this compound, confirming its proposed structure. The numbering scheme for the atoms is provided in the accompanying structural diagram.
| Proton (¹H) | Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H1 | ~5.1 | H3 | C1 | C2, C3, C4, C5, C9 |
| H3 | ~2.2 | H1 | C3 | C1, C2 |
| H5 | ~7.4 | H7 | C5 | C4, C7, C9 |
| H6 | ~7.3 | H8 | C6 | C4, C8 |
| H7 | ~7.3 | H5 | C7 | C5, C9 |
| H8 | ~7.3 | H6 | C8 | C4, C6 |
Note: Chemical shifts are approximate and can vary depending on experimental conditions.
Visualization of the Structural Elucidation Workflow
The logical workflow for confirming the structure of this compound using 2D NMR is illustrated below.
Caption: Workflow for 2D NMR-based structure elucidation.
Discussion of Results
The combination of COSY, HSQC, and HMBC data provides conclusive evidence for the structure of this compound.
-
COSY data establishes the proton-proton coupling network. A key correlation would be observed between the methine proton (H1) and the methyl protons (H3), confirming the propan-2-one backbone fragment. Correlations between the aromatic protons (H5, H6, H7, H8) would delineate the substitution pattern on the phenyl ring.
-
HSQC unequivocally assigns the protons to their directly attached carbons. For instance, the signal for H1 in the proton spectrum will correlate with the signal for C1 in the carbon spectrum.
-
HMBC provides the crucial long-range connectivity information that pieces the fragments together. The correlation between the methyl protons (H3) and the carbonyl carbon (C2) is a key indicator of the ketone functionality. Furthermore, correlations from the methine proton (H1) to the aromatic carbons (C4, C5, C9) and from the aromatic protons to the benzylic carbon (C1) firmly establish the link between the hydroxypropanone moiety and the 3-chlorophenyl ring.
Conclusion
This guide demonstrates that 2D NMR spectroscopy, through the synergistic use of COSY, HSQC, and HMBC experiments, provides an unambiguous and detailed confirmation of the molecular structure of this compound. The detailed experimental protocols and the clear presentation of correlation data offer a robust framework for researchers and scientists in the field of chemical analysis and drug development to apply these powerful techniques in their own work. The workflow diagram provides a clear visual representation of the logical steps involved in piecing together the structural puzzle from the spectral data.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. This compound | C9H9ClO2 | CID 10012623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 6. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 7. emerypharma.com [emerypharma.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Inter-laboratory Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a known related compound of the drug Bupropion, often referred to as Bupropion Hydrochloride Related Compound F[1][2][3][4]. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes information on common analytical techniques used for the identification and quantification of this compound. The aim is to assist researchers and analytical laboratories in method selection, development, and validation.
The compound, with CAS number 857233-13-7, is an α-hydroxy ketone characterized by a propan-2-one backbone substituted with a hydroxyl group and a 3-chlorophenyl ring at the first carbon position[5]. Its analysis is crucial for quality control in the manufacturing of Bupropion and for studying its degradation pathways[1][6].
Quantitative Data Comparison
Due to the absence of a formal inter-laboratory study, the following table presents illustrative data based on typical performance characteristics of the analytical methods described in the subsequent sections. This data is intended to provide a comparative baseline for laboratories establishing their own analytical procedures.
| Parameter | HPLC-UV | GC-MS | LC-MS/TOF |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.003 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (RSD%) | < 2.0% | < 3.0% | < 1.5% |
| Accuracy (Recovery %) | 98-102% | 95-105% | 99-101% |
| Purity (by area %) | 98.3%[7] | > 98% | > 99% |
Note: The data in this table is hypothetical and serves as an example of expected performance for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are compiled from various sources and represent common practices in the pharmaceutical analysis field.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification and purity assessment of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: XTerra C18 column (250 × 4.6 mm, 5 µm)[6]. An alternative is a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron)[8].
-
Mobile Phase: A ternary mixture of 20 mM ammonium formate (pH 4.0), methanol, and acetonitrile in a ratio of 75:10:15 (v/v/v)[6].
-
Flow Rate: 1.0 mL/min[8].
-
Injection Volume: 1 µL[8].
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Workflow for HPLC Analysis
Caption: Workflow for the analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness[8].
-
Injector Temperature: 280 °C[8].
-
Injection Volume: 1 µL with a split ratio (e.g., 1:50)[8].
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min[8].
-
Oven Program: Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 6.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 9.1 min[8].
-
MS Parameters:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF)
LC-MS/TOF provides high-resolution mass data, enabling precise identification and quantification.
Methodology:
-
Instrumentation: An HPLC system coupled to a Time-of-Flight mass spectrometer with an electrospray ionization (ESI) source[8].
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron[8].
-
Mobile Phase:
-
Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and to 100% B in 5 min, hold for 1 min, and return to 5% B[8].
-
Flow Rate: 1.0 mL/min[8].
-
Injection Volume: 1 µL[8].
-
MS Parameters:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Logical Relationship of Analytical Techniques
Caption: Relationship between chromatographic separation and detection techniques.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CAS# 857233-13-7 [symteraanalytics.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 5. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 6. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 8. policija.si [policija.si]
assessing the purity of synthesized 1-(3-Chlorophenyl)-1-hydroxypropan-2-one against a reference standard
A Comparative Guide to Purity Assessment of Synthesized 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This guide provides a comprehensive framework for assessing the purity of newly synthesized this compound against a certified reference standard. The methodologies and data presented herein are intended to offer researchers, scientists, and drug development professionals a robust approach to quality control and compound validation. This compound is a known related compound of the drug Bupropion, identified as Bupropion Hydrochloride Related Compound F by the United States Pharmacopeia (USP).[1][2][3] The purity of such pharmaceutical intermediates is a critical factor, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4]
Experimental Workflow for Purity Assessment
The overall process involves subjecting both the synthesized compound and the USP reference standard to a series of orthogonal analytical techniques. The data from each analysis is then compared to establish the purity profile of the synthesized material.
Caption: Workflow for purity verification of the synthesized compound against a reference standard.
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are designed to provide a comprehensive characterization of the compound's purity and identity.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of non-volatile organic compounds by separating them from potential impurities.[4][5]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the synthesized compound and the reference standard, respectively, in 10 mL of Acetonitrile to prepare 100 µg/mL solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile impurities and confirm the molecular weight of the compound.[5][6]
-
Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD) or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized compound and reference standard in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and detect structural impurities.[7][8][9]
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Experiments:
-
¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.
-
¹³C NMR: 1024 scans, Broadband proton decoupled.
-
-
Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of CDCl₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a characteristic fingerprint for the compound.[10][11]
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal for analysis.
Data Presentation and Comparison
The following tables summarize hypothetical data obtained from the analysis of the synthesized this compound compared to the USP reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Purity by Area % |
| Synthesized Compound | 15.21 | 99.65% |
| USP Reference Standard | 15.22 | >99.8% (as per CoA) |
Table 2: GC-MS Identity Confirmation
| Sample | Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) |
| Synthesized Compound | 184.0 | 139, 111, 75, 43 |
| USP Reference Standard | 184.0 | 139, 111, 75, 43 |
Table 3: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Proton Assignment | Synthesized Compound (δ, ppm) | USP Reference Standard (δ, ppm) |
| -CH₃ (d) | 1.45 | 1.45 |
| -OH (d) | 3.65 | 3.66 |
| -CH(OH) (q) | 5.12 | 5.12 |
| Aromatic-H (m) | 7.40-7.95 | 7.40-7.95 |
Table 4: FTIR Characteristic Peaks
| Functional Group | Synthesized Compound (cm⁻¹) | USP Reference Standard (cm⁻¹) |
| O-H Stretch (Alcohol) | ~3450 (broad) | ~3452 (broad) |
| C-H Stretch (Aromatic) | ~3070 | ~3071 |
| C=O Stretch (Ketone) | ~1715 | ~1716 |
| C-Cl Stretch | ~780 | ~781 |
Conclusion
The objective comparison of analytical data from multiple orthogonal techniques provides a high degree of confidence in the purity and identity of the synthesized this compound. Based on the hypothetical data, the synthesized material demonstrates a purity profile (99.65%) comparable to the USP reference standard. The spectral data from GC-MS, NMR, and FTIR confirm that the chemical structure of the synthesized compound is identical to that of the reference standard. Minor differences in purity may arise from residual solvents, starting materials, or by-products from the synthesis, which should be identified and quantified if present above established thresholds (e.g., 0.1%).[12][13]
References
- 1. [Bupropion Hydrochloride Related Compound F (40 mg) (this compound) (COLD SHIPMENT REQUIRED)] - CAS [857233-13-7] [store.usp.org]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CAS# 857233-13-7 [symteraanalytics.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jchps.com [jchps.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for the Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Principles of Analysis: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Less polar compounds interact more strongly with the stationary phase and thus elute later. Detection is typically achieved using ultraviolet (UV) spectroscopy or mass spectrometry (MS).
Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For a compound containing a polar hydroxyl group like this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[10] The separated compounds are most commonly detected by a mass spectrometer (GC-MS), which provides both quantitative data and structural information.[11]
Comparative Performance Data
The following table summarizes the expected performance characteristics of typical HPLC and GC methods for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC | GC |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | 5 - 25 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% |
| Sample Preparation | Simple dilution ("dilute and shoot") | Often requires derivatization |
| Analysis Time | 5 - 15 minutes | 10 - 30 minutes |
| Thermal Stability Requirement | Not required | Essential |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start at 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or MS in selected ion monitoring (SIM) mode.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
1. Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
2. Derivatization Procedure:
-
To a 1 mL aliquot of the sample or standard solution in a vial, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and SIM mode for quantitative analysis.
-
Injection Volume: 1 µL (splitless).
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate) at 1 mg/mL. Prepare working standards for derivatization.
-
Sample Solution: Extract the analyte from the sample matrix using an appropriate solvent. Concentrate the extract if necessary and proceed with derivatization.
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the developed HPLC and GC methods to ensure consistency and reliability of the analytical results.
Caption: Workflow for the cross-validation of HPLC and GC methods.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound.
HPLC is often preferred for its simpler sample preparation, which can lead to higher throughput. The absence of heat in the separation process also makes it ideal for potentially thermally labile compounds.
GC-MS , on the other hand, can offer excellent selectivity and provides valuable structural information from the mass spectra, which is highly beneficial for impurity identification. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, the availability of instrumentation, and the need for structural confirmation. A thorough cross-validation is essential to ensure that either method, if used interchangeably, provides equivalent and reliable results.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a high-performance liquid chromatography method for the determination of cocaine, its metabolites and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comprehensive Analysis and Structural Estimation of Synthetic Cathinones Using GC-MS/MS [jstage.jst.go.jp]
A Comparative Guide to Catalysts for the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the manufacturing of various pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this target molecule, supported by available experimental data.
Performance Comparison of Catalytic Systems
The selection of an appropriate synthetic route and catalyst is paramount for the efficient production of this compound. The following table summarizes the performance of various catalysts across different synthetic strategies. It is important to note that a direct comparative study under identical conditions is not always available in the literature; therefore, the data presented is a compilation from various sources.
| Synthetic Route | Catalyst/Reagent | Key Performance Metrics | Reference |
| Claisen-Schmidt Condensation | Sodium Hydroxide (NaOH) | Yield: ~85% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 4 h | [1] |
| Potassium Hydroxide (KOH) | Yield: ~82% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 4 h | [1] | |
| Sodium Carbonate (Na₂CO₃) | Yield: ~65% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 8 h | [1] | |
| Triethylamine (Et₃N) | Yield: ~50% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 12 h | [1] | |
| Asymmetric Dihydroxylation & Oxidation | AD-mix-β (OsO₄, chiral ligand) followed by oxidation | Yield: 87% (for (R)-enantiomer), High enantioselectivity, Reaction Time: 16 h (dihydroxylation) | [2] |
| Hydrolysis | Acid or Base catalyzed | Yield: 65-74%, Reaction Time: 4-6 h | [3] |
| Oxidation of Diol | Ruthenium(III) chloride (RuCl₃) / Oxone® | High yields (specific data for the target molecule not provided) | [1] |
| In-situ prepared Manganese catalysts / H₂O₂ | High yields (specific data for the target molecule not provided) | [1] | |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex | High enantioselectivity (specific yield data for the target molecule not provided) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for key synthetic routes.
Claisen-Schmidt Condensation
This method involves the base-catalyzed reaction of 3-chlorobenzaldehyde with acetone.
Procedure:
-
A solution of 3-chlorobenzaldehyde in a suitable solvent (e.g., ethanol, water, or a mixture) is prepared in a reaction vessel equipped with a stirrer and a temperature controller.
-
An excess of acetone is added to the solution.
-
The catalyst, such as an aqueous solution of sodium hydroxide, is added dropwise to the mixture while maintaining the temperature at a controlled level (e.g., 20-25°C) to prevent side reactions.
-
The reaction mixture is stirred for a specified duration (e.g., 4 hours).
-
Upon completion, the reaction is quenched by neutralizing the base with a dilute acid (e.g., HCl).
-
The product is extracted using an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as column chromatography or recrystallization.
Asymmetric Dihydroxylation followed by Oxidation
This two-step process is employed for the enantioselective synthesis of this compound.
Step 1: Asymmetric Dihydroxylation of 3-chloro-α-methylstyrene
-
A mixture of AD-mix-β and methanesulfonamide in a tert-butyl alcohol/water solvent system is cooled to 0°C.[2]
-
3-chloro-α-methylstyrene is added to the cooled mixture.
-
The reaction is stirred at 0°C for 16 hours.[2]
-
Sodium sulfite is added, and the mixture is stirred for an additional hour.
-
The mixture is filtered, and the filtrate is worked up to isolate the chiral diol, 1-(3-chlorophenyl)propane-1,2-diol.
Step 2: Selective Oxidation of the Diol
-
The synthesized chiral diol is dissolved in a suitable organic solvent (e.g., dichloromethane).
-
An oxidizing agent, such as a ruthenium-based catalyst (e.g., RuCl₃) with a co-oxidant (e.g., Oxone®), is added to the solution.[1]
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.
-
The reaction mixture is then quenched and worked up to isolate the final product, enantiomerically enriched this compound.
-
Purification is performed using column chromatography.
Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone
This method involves the conversion of a halogenated precursor to the desired α-hydroxy ketone.
Procedure:
-
2-bromo-1-(3-chlorophenyl)-1-propanone is dissolved in a mixture of water and ethanol.
-
The solution is heated to approximately 60°C for 4-6 hours.[1][3] A base or an acid can be used to catalyze the hydrolysis.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the product is extracted with an organic solvent like dichloromethane.
-
The combined organic extracts are washed with water, dried, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent such as n-heptane to yield this compound.[3]
Visualizing the Synthetic Pathways
To better understand the workflow and the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Synthetic routes to this compound.
Caption: Logic for selecting a catalytic synthesis method.
References
evaluating the cost-effectiveness of different synthetic methods for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of various synthetic methodologies for producing this compound, a key intermediate in various chemical syntheses.[1][2] The document focuses on the cost-effectiveness of different routes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be achieved through several distinct chemical pathways.[3] The choice of method often depends on factors such as desired yield, purity, cost of starting materials, and scalability. Below is a summary of the most common synthetic routes with their respective advantages and disadvantages.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Purity | Advantages | Disadvantages |
| 1. Base-Catalyzed Aldol Condensation (Claisen-Schmidt) | 3-Chlorobenzaldehyde, Acetone | Sodium hydroxide (or other bases) | Moderate to High | Variable, requires purification | Readily available and inexpensive starting materials, straightforward procedure.[1][3] | Can lead to side products, such as the dehydrated enone, requiring careful temperature control.[3] |
| 2. Hydrolysis of 2-Bromo-3'-chloropropiophenone | 2-Bromo-3'-chloropropiophenone | Acid or Base, Phase Transfer Catalyst | 65-74%[4] | 96.1-98.3%[4] | High purity of the final product.[4] | The starting bromo-ketone is a lachrymator and requires careful handling. |
| 3. Asymmetric Dihydroxylation and Oxidation | 3-Chloro-α-methylstyrene | AD-mix-β, OsO₄ (catalytic), CH₃SO₂NH₂ | 87% (for (R)-enantiomer)[5] | High enantiomeric purity[3] | Provides access to specific enantiomers with high selectivity.[3][5] | More expensive reagents (chiral ligands, osmium tetroxide), multi-step process.[3] |
| 4. Selective Reduction of 1-(3-Chlorophenyl)propane-1,2-dione | 1-(3-Chlorophenyl)propane-1,2-dione | Sodium borohydride or other reducing agents | High | Good | Direct route to the desired product.[3] | The diketone precursor may not be readily available and might require a separate synthesis.[3] |
| 5. Oxidation of 1-(3-Chlorophenyl)propane-1,2-diol | 1-(3-Chlorophenyl)propane-1,2-diol | Ruthenium or Manganese-based catalysts, H₂O₂ | High | Good | Can be a green and selective method.[3] | The starting diol needs to be synthesized first.[3] |
Experimental Protocols
Below are detailed methodologies for the key synthetic routes discussed.
Base-Catalyzed Aldol Condensation (Claisen-Schmidt Reaction)
This method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base.[3]
-
Materials: 3-chlorobenzaldehyde, acetone, sodium hydroxide, water, diethyl ether.
-
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled in an ice bath.
-
Acetone is added to the cooled basic solution, and the mixture is stirred.
-
3-chlorobenzaldehyde is added dropwise to the reaction mixture, maintaining a low temperature.
-
The reaction is stirred for a specified time until completion (monitored by TLC).
-
The reaction mixture is then neutralized with a dilute acid.
-
The product is extracted with an organic solvent such as diethyl ether.
-
The organic layer is washed, dried, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
-
Note: The temperature should be carefully controlled to prevent the dehydration of the aldol product to the corresponding enone.[3]
Hydrolysis of 2-Bromo-3'-chloropropiophenone
This method involves the hydrolysis of a brominated precursor.[4]
-
Materials: 2-bromo-3'-chloropropiophenone, sodium hydroxide (or other base), phase transfer catalyst (e.g., tetrabutylammonium bromide), water, dichloromethane.
-
Procedure:
-
A mixture of 2-bromo-3'-chloropropiophenone, a base, a phase transfer catalyst, and water is prepared.
-
The mixture is heated (e.g., at 50-60°C) and stirred for 4-6 hours, with the reaction progress monitored by TLC.[4]
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with dichloromethane.[4]
-
The combined organic phases are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The residue is crystallized from a suitable solvent (e.g., n-heptane) to yield the pure product.[4]
-
Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one
This protocol is adapted from a documented synthesis of the (R)-enantiomer.[5]
-
Materials: 1-(3-chlorophenyl)-1-propene (starting material for the precursor of the final step), AD-mix-β, methanesulfonamide (CH₃SO₂NH₂), tert-butyl alcohol, water, sodium sulfite, diethyl ether.
-
Procedure:
-
A mixture of AD-mix-β and methanesulfonamide in a 1:1 mixture of tert-butyl alcohol and water is cooled to 0°C.
-
The alkene precursor is added to the cooled mixture.
-
The reaction mixture is stirred at 0°C for 16 hours.[5]
-
Sodium sulfite is added, and the mixture is stirred for an additional hour.
-
The mixture is filtered through Celite and washed with ether.
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is removed.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.[5]
-
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
Caption: Workflow for Aldol Condensation Synthesis.
Caption: Workflow for Hydrolysis of a Bromo-precursor.
Caption: Workflow for Asymmetric Synthesis.
References
- 1. Buy this compound | 857233-13-7 | > 95% [smolecule.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | 857233-13-7 | Benchchem [benchchem.com]
- 4. CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F - Google Patents [patents.google.com]
- 5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
comparison of the toxicological profiles of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its analogs
For Researchers, Scientists, and Drug Development Professionals
Toxicological Profile of Bupropion and its Major Metabolites
Bupropion is an aminoketone antidepressant that undergoes extensive metabolism in the liver, primarily by cytochrome P450 2B6, to form three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][2] These metabolites have a longer elimination half-life than the parent drug and contribute to its therapeutic effects and potential toxicity.[1]
1.1. Acute Toxicity and Overdose
In overdose, bupropion can induce significant central nervous system and cardiovascular toxicity.[3] Common symptoms include sinus tachycardia, hypertension, drowsiness, lethargy, agitation, nausea, and vomiting.[4] Severe complications can include seizures, status epilepticus, life-threatening arrhythmias, and cardiogenic shock.[3] The risk of seizures is dose-dependent.[5]
1.2. Cytotoxicity
In vitro studies have investigated the cytotoxic effects of bupropion. Exposure of SH-SY5Y human catecholaminergic cells to bupropion resulted in a concentration-dependent reduction in cell viability.[6] The mechanism is thought to involve the induction of endoplasmic reticulum stress and caspase-dependent apoptosis.[6] Bupropion has also been shown to cause a reduction in the nuclear division index in cultured human peripheral blood lymphocytes, indicating a cytotoxic effect.[4][7]
1.3. Genotoxicity
The genotoxic potential of bupropion has been evaluated in several studies. In cultured human peripheral lymphocytes, bupropion did not show a significant difference in the frequency of sister chromatid exchange (SCE), but a statistically significant increase in the frequency of micronuclei (MN) was observed.[4] However, the strong cytotoxic effects of bupropion may prevent the division of genetically damaged cells, making the interpretation of its genotoxicity complex.[4][8]
Table 1: Summary of Toxicological Data for Bupropion and its Metabolites
| Compound | Assay | System | Endpoint | Result | Reference |
| Bupropion | Cytotoxicity | SH-SY5Y cells | Cell Viability | Concentration-dependent reduction | [6] |
| Cytotoxicity | Human Lymphocytes | Nuclear Division Index | Reduction observed | [4][7] | |
| Genotoxicity | Human Lymphocytes | Sister Chromatid Exchange | No significant increase | [4] | |
| Genotoxicity | Human Lymphocytes | Micronucleus Formation | Significant increase | [4] | |
| Hydroxybupropion | Acute Toxicity | In vivo (animal models) | - | Contributes to overall toxicity | [1][2] |
| Threohydrobupropion | Acute Toxicity | In vivo (animal models) | - | Contributes to overall toxicity | [1][2] |
| Erythrohydrobupropion | Acute Toxicity | In vivo (animal models) | - | Contributes to overall toxicity | [1][2] |
Note: Quantitative comparative data for the metabolites is limited in publicly available literature.
Toxicological Profile of Structurally Related Chloro-Cathinones
Synthetic cathinones, which share the β-keto-phenethylamine core structure with bupropion, have been studied for their neurotoxic effects.[9] The presence and position of a chlorine atom on the phenyl ring can influence their cytotoxicity.
A study on various chloro-cathinones using a differentiated human neuroblastoma cell line (SH-SY5Y) provides some insight into the potential toxicity of chlorophenyl-containing ketones. The half-maximal lethal concentration (LC50) values were determined, with 4-chlorobutylcathinone (4-CBC) being the most cytotoxic among the tested compounds.[10] The neurotoxicity of these compounds is thought to be mediated, in part, through the induction of oxidative stress and mitochondrial dysfunction.[10]
Table 2: In Vitro Cytotoxicity of Selected Chloro-Cathinones in SH-SY5Y Cells
| Compound | LC50 (mM) |
| 4-Chloromethcathinone (4-CMC) | ~1.5 |
| 3-Chloromethcathinone (3-CMC) | ~1.8 |
| 2-Chloromethcathinone (2-CMC) | ~2.0 |
| 4-Chloro-N-ethylcathinone (4-CEC) | ~1.2 |
| 3-Chloro-N-ethylcathinone (3-CEC) | ~1.5 |
| 2-Chloro-N-ethylcathinone (2-CEC) | ~1.8 |
| 4-Chlorobutylcathinone (4-CBC) | ~0.6 |
Data extracted and approximated from graphical representations in the cited literature for illustrative purposes.[10]
These findings suggest that the position of the chlorine atom and the nature of the alkyl substituent on the nitrogen atom can significantly impact the cytotoxic potential of these compounds.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
3.1. In Vitro Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (including a tetrazolium salt).
-
Incubate at room temperature, protected from light, for approximately 30 minutes.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at a wavelength of 490 nm.
-
The amount of color formed is proportional to the number of lysed cells.
-
3.2. In Vitro Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay)
This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. The test evaluates the ability of a chemical to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine.
Protocol:
-
Prepare cultures of the Salmonella typhimurium tester strains.
-
Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
-
Pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.
-
-
In Vitro Micronucleus Test
This test detects chromosomal damage in cultured cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Protocol:
-
Culture appropriate mammalian cells and expose them to the test compound with and without S9 mix.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and fix them onto microscope slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic activity.
-
Visualizations
4.1. Experimental Workflows
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Caption: Workflow of the Ames test for mutagenicity.
4.2. Potential Toxicity Pathway
Caption: Postulated pathway for chlorophenyl ketone-induced cytotoxicity.
Conclusion and Future Directions
This guide highlights a significant gap in the toxicological data for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its direct analogs. While the toxicological profile of the parent drug, bupropion, and related chloro-cathinones provides a basis for inferring potential cytotoxic and genotoxic effects, direct experimental evidence is lacking. The provided data on structurally similar compounds suggests that the position of the chloro-substituent and other structural modifications can significantly influence toxicity.
Future research should focus on conducting in vitro cytotoxicity and genotoxicity studies on this compound and its 2-chloro and 4-chloro positional isomers. Such studies would provide valuable data for structure-activity relationship (SAR) analysis and a more accurate risk assessment of these compounds, which are relevant as impurities in pharmaceutical products. The experimental protocols and workflows detailed in this guide can serve as a foundation for these future investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ricardinis.pt [ricardinis.pt]
- 3. Bupropion Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of Potential In vitro Genotoxic and Cytotoxic Effects of Bupropion Hydrochloride (Wellbutrin) in Human Peripheral Lymphocytes and Human Cortical Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. Bupropion, an atypical antidepressant, induces endoplasmic reticulum stress and caspase-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Assessment of Potential In vitro Genotoxic and Cytotoxic Effects of Bupropion Hydrochloride (Wellbutrin) in Human Peripheral Lymphocytes and Human Cortical Neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Enantiomeric Excess of Chiral 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceutical compounds. For 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a chiral α-hydroxy ketone, precise and accurate measurement of its enantiomeric purity is paramount to ensure its therapeutic efficacy and safety. This guide provides a comparative overview of four established analytical techniques for validating the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each method's performance is evaluated based on key analytical parameters, and detailed experimental protocols are provided to facilitate implementation in a research or quality control setting.
Comparative Analysis of Analytical Methods
The choice of analytical technique for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for each of the discussed methods.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase in the gas phase. | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. | Differential absorption of circularly polarized light by enantiomers. |
| Sample Preparation | Dissolution in a suitable mobile phase. | May require derivatization to enhance volatility and thermal stability. | Derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomeric esters. | Dissolution in a suitable solvent; may require derivatization for chromophore introduction. |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 45 minutes per sample. | 5 - 20 minutes per sample (after derivatization). | < 5 minutes per sample. |
| Resolution | Excellent baseline separation is often achievable. | High resolution for volatile compounds. | Dependent on the chemical shift difference of diastereomers. | Does not provide physical separation. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (mg to µg range). | Moderate to high, depending on the chromophore. |
| Quantitative Accuracy | High (typically <2% RSD). | High (typically <2% RSD). | Good (typically <5% RSD), dependent on integration accuracy. | Good, but can be susceptible to impurities that absorb circularly polarized light. |
| Key Advantage | Broad applicability and well-established methods. | High efficiency and sensitivity for volatile compounds. | Provides structural information in addition to ee. | High-throughput screening capability. |
| Limitations | Method development can be time-consuming. | Limited to thermally stable and volatile compounds. | Requires derivatization, which can introduce errors. | Indirect measurement of ee; requires calibration. |
Experimental Workflow
The general workflow for determining the enantiomeric excess of this compound involves several key steps, from sample preparation to data analysis and interpretation.
Caption: General workflow for ee determination.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a broad range of chiral compounds, including α-hydroxy ketones.[1][2]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H)[3]
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
Procedure:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 254 nm
-
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Beta-DEX™)
Derivatization (optional but recommended):
-
React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.
Procedure:
-
Prepare a derivatized or underivatized sample solution in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Set the GC system parameters:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.
-
Detector temperature: 275 °C
-
Carrier gas: Helium at a constant flow rate.
-
-
Inject the sample and record the chromatogram.
-
Identify the peaks for the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral derivatizing agent, allows for the determination of enantiomeric excess by converting the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used chiral derivatizing agent for this purpose.[4]
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]
-
Pyridine (anhydrous)
-
Deuterated chloroform (CDCl₃)
Procedure:
-
In two separate NMR tubes, dissolve a small amount (approx. 5 mg) of this compound in 0.5 mL of anhydrous CDCl₃.
-
To one tube, add a slight excess of (R)-Mosher's acid chloride and a drop of anhydrous pyridine.
-
To the other tube, add a slight excess of (S)-Mosher's acid chloride and a drop of anhydrous pyridine.
-
Allow the reactions to proceed to completion (monitor by TLC or ¹H NMR).
-
Acquire ¹H NMR spectra for both diastereomeric ester samples.
-
Identify a well-resolved proton signal that is sensitive to the chiral center (e.g., the methoxy protons of the Mosher's ester or the proton at the chiral center of the analyte).
-
Integrate the corresponding signals for the two diastereomers in the spectrum of the sample with unknown ee.
-
Calculate the enantiomeric excess based on the integration values (I1 and I2) of the diastereomeric signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for determining enantiomeric excess, making it particularly suitable for high-throughput screening.[5] The method relies on the differential absorption of left and right circularly polarized light by the enantiomers.
Instrumentation:
-
CD spectropolarimeter
Procedure:
-
Prepare a series of calibration standards with known enantiomeric excesses of this compound (e.g., 100:0, 80:20, 60:40, 50:50, etc.) in a suitable solvent (e.g., methanol).
-
Prepare a solution of the unknown sample in the same solvent.
-
Acquire the CD spectrum for each standard and the unknown sample over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum CD signal difference between the enantiomers.
-
Create a calibration curve by plotting the CD signal intensity at the chosen wavelength against the known enantiomeric excess of the standards.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of selecting an appropriate method for validating the enantiomeric excess of this compound based on experimental requirements.
Caption: Logic for selecting an ee validation method.
By carefully considering the specific requirements of the analysis, researchers can select the most appropriate method to reliably validate the enantiomeric excess of this compound, ensuring the quality and integrity of this important chiral intermediate.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Analytical HPLC » Center for Molecular Discovery | Boston University [bu.edu]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For Research, Scientific, and Drug Development Professionals
The following guidelines provide a comprehensive operational and disposal plan for 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a compound often used as an intermediate in the synthesis of pharmaceuticals such as bupropion.[1][2][3][4] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions, these procedures are based on general principles of hazardous chemical waste management and available safety information for structurally related compounds.
Immediate Safety and Handling Precautions
Limited safety data is available for this compound. However, a closely related isomer, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, is classified as harmful if swallowed.[5] Therefore, it is crucial to handle this compound with care, assuming it may have similar or other unknown hazards.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Handling:
-
Avoid generating dust or aerosols.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Do not ingest.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]
-
Waste Identification and Classification:
-
Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof container that is compatible with the chemical.[8][9][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The original container is often a suitable choice for waste collection.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations or chemical formulas.[8] The label should also include the date of waste generation and the name of the principal investigator or laboratory contact.[6]
-
Segregation: Store the waste container separately from incompatible materials. While specific incompatibility data for this compound is not available, as a general rule, keep it away from strong oxidizing agents, strong bases, and other reactive chemicals.[8]
-
Storage Location: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.[10] If temporarily stored in a fume hood, it should be moved to the designated storage area as soon as possible.[10]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[7][8][9]
-
The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[8][9]
-
After triple-rinsing, the container can typically be disposed of as regular laboratory waste, but be sure to deface or remove the original label.[7][9]
-
-
Arranging for Final Disposal:
Quantitative Data Summary
While specific quantitative disposal parameters are not available, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 857233-13-7 |
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | 857233-13-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 1-(3-Chlorophenyl)-2-hydroxypropan-1-one | C9H9ClO2 | CID 18323632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS No. 857233-13-7), a compound used as an intermediate of Bupropion.[1] The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling, and disposal plans to minimize risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile gloves. | Prevents skin contact and absorption. Thicker gloves offer better protection. |
| Eye and Face Protection | Safety goggles or a face shield. | Protects against splashes and aerosols. Standard eyeglasses are not sufficient. |
| Respiratory Protection | N95, N100, R100, or P100 disposable filtering facepiece respirator. | Recommended when handling powders or if aerosols may be generated. A full respiratory protection program, including fit-testing, should be in place.[3] |
| Body Protection | Laboratory coat or gown. | Provides a barrier against spills and contamination of personal clothing. |
| Arm Protection | Sleeve covers. | Protects the arms, which may come into contact with contaminated surfaces.[3] |
Note: The level of PPE should be adjusted based on a risk assessment of the specific procedure being performed.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Gather all necessary PPE as outlined in the table above. Ensure all PPE is in good condition.
-
Prepare a spill kit appropriate for the quantity of the chemical being handled.
-
-
Handling:
-
Don PPE in the correct order (e.g., gown, respirator, face shield, gloves).
-
Handle the chemical within the designated ventilated area to minimize inhalation exposure. Avoid generating dust or aerosols.
-
After handling, decontaminate all tools and surfaces using an appropriate cleaning agent.
-
Doff PPE carefully to avoid self-contamination and dispose of single-use items in a designated waste container.
-
-
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and water.[3]
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
In case of inhalation: Move to fresh air.
-
In case of ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Contaminated PPE: All used gloves, gowns, and other disposable PPE should be considered contaminated waste. Place them in a labeled, durable polyethylene bag (e.g., 6 mil).[3]
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Disposal: All waste materials must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not mix with other waste streams unless explicitly permitted.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
